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Gramicidin B

Cat. No.: B1576522
Attention: For research use only. Not for human or veterinary use.
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Description

Gramicidin B is a linear pentadecapeptide antibiotic and a key component of the Gramicidin D complex, which is naturally produced by the soil bacterium Brevibacillus brevis . It constitutes approximately 6% of the Gramicidin D mixture, with the remainder primarily being Gramicidins A and C . Its primary research value lies in its function as a channel-forming ionophore, making it an indispensable tool for studying ion transport across lipid bilayers and cell membranes . The molecule is composed of 15 amino acids that alternate in L- and D-configurations, a structural feature that facilitates the formation of a unique beta-helix . This structure is further stabilized by N-terminal formyl and C-terminal ethanolamine groups, which protect the peptide from proteolytic degradation . This compound integrates into membranes and dimerizes to form a narrow transmembrane channel that is selectively permeable to monovalent cations such as H+, Na+, and K+ . This ion permeability disrupts vital ion gradients and the mitochondrial membrane potential, leading to the cessation of ATP production and ultimately, cell death . This mechanism underlies its antibiotic activity against various Gram-positive bacteria . In the laboratory, this compound is used to probe the biophysics of ion conduction and the kinetics of channel formation . It serves as a model system for understanding the structure and function of more complex integral membrane proteins. Researchers utilize it in studies of membrane permeability, cation binding affinities, and the energetics of ion transport . It is critical to note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
 B1576522 Gramicidin B

Properties

bioactivity

Antimicrobial

sequence

VGALAVVVWLFLWLW

Origin of Product

United States

Foundational & Exploratory

Gramicidin B: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin B, a component of the gramicidin D complex produced by the soil bacterium Bacillus brevis, is a linear polypeptide antibiotic with potent activity against Gram-positive bacteria. Its unique mechanism of action, forming transmembrane channels that disrupt ion homeostasis, has sustained scientific interest for decades. This technical guide provides an in-depth overview of the discovery of gramicidin, detailed methodologies for the isolation and purification of this compound from Bacillus brevis fermentation cultures, and protocols for its characterization and bioactivity assessment. Quantitative data is summarized for clarity, and key experimental workflows and biosynthetic pathways are visualized to facilitate understanding.

Discovery and Background

The journey to understanding gramicidin began in 1939 when René Dubos reported the discovery of tyrothricin, a crude mixture of antimicrobial substances isolated from Bacillus brevis. Subsequent research by Dubos and others revealed that tyrothricin was a complex of linear and cyclic polypeptides. The linear components were collectively named gramicidin D, which was later found to be a mixture of gramicidins A, B, and C.[1] this compound constitutes approximately 6% of the naturally occurring gramicidin D complex.[1] These peptides are synthesized non-ribosomally by large multienzyme complexes known as nonribosomal peptide synthetases (NRPSs).

The gramicidin molecule is a 15-amino acid polypeptide with alternating L- and D-amino acid configurations. This unique structure allows it to form a β-helix that can insert into lipid bilayers. Two gramicidin monomers then dimerize to form a transmembrane channel, permeable to monovalent cations, which ultimately leads to the dissipation of the transmembrane ion potential and cell death. The different forms of gramicidin (A, B, and C) are distinguished by the amino acid at position 11; in this compound, this residue is phenylalanine.[1]

Production and Isolation of this compound

The production of gramicidin by Bacillus brevis is influenced by the composition of the culture medium. For instance, the yield of linear gramicidin can be significantly enhanced by using a skim milk-based medium.

Fermentation of Bacillus brevis

A detailed protocol for the cultivation of Bacillus brevis for gramicidin production is outlined below.

Experimental Protocol: Fermentation of Bacillus brevis

  • Strain: Bacillus brevis ATCC 8185.

  • Pre-culture Medium: Prepare a medium containing 1% skim milk.

  • Inoculation: Inoculate the pre-culture medium with a fresh colony of B. brevis.

  • Incubation: Incubate the pre-culture at 37°C for 24 hours with shaking.

  • Production Medium: Prepare the main culture medium (e.g., beef broth or a defined synthetic medium).

  • Inoculation: Inoculate the production medium with the pre-culture.

  • Fermentation: Incubate the production culture at 37°C for 48-72 hours with vigorous aeration.

Extraction of the Gramicidin Complex

Following fermentation, the gramicidin complex is extracted from the bacterial cells.

Experimental Protocol: Extraction of Gramicidin Complex

  • Cell Harvesting: Centrifuge the fermentation broth to pellet the bacterial cells.

  • Washing: Wash the cell pellet with distilled water to remove residual medium components.

  • Extraction: Resuspend the cell pellet in ethanol and incubate at an elevated temperature (e.g., 95°C) to extract the gramicidin complex.

  • Clarification: Centrifuge the ethanol extract to remove cell debris.

  • Concentration: Evaporate the ethanol from the supernatant to yield the crude gramicidin complex.

Purification of this compound by HPLC

The separation of this compound from the other gramicidin components is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: HPLC Purification of this compound

  • Column: Spherisorb ODS B (5 µm, 250 x 4.6 mm I.D.).

  • Mobile Phase: An isocratic mobile phase of methanol-water (71:29 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 50°C.[2]

  • Detection: UV at 282 nm.[2]

  • Sample Preparation: Dissolve the crude gramicidin complex in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm purity.

Table 1: Quantitative Data on Gramicidin Production

Culture MediumGramicidin Yield (µg/mL)Reference
Beef Broth (pre- and main culture)0.59[3]
Skim Milk (pre-culture) + Beef Broth (main culture)3.11[3]
1% Skim Milk Medium20.3[3]
1% Casein Medium6.69[3]

Characterization and Bioactivity

Mass Spectrometry

The identity of the purified this compound can be confirmed by mass spectrometry, which will show a molecular weight corresponding to its amino acid sequence.

Bioactivity Assay

The antimicrobial activity of the purified this compound is determined using a turbidimetric bioassay.

Experimental Protocol: Turbidimetric Bioassay for this compound

  • Test Organism: Staphylococcus aureus (e.g., ATCC 29737).

  • Culture Medium: Prepare a suitable broth medium for the test organism.

  • Inoculum Preparation: Grow the test organism to a standardized turbidity.

  • Serial Dilutions: Prepare a series of dilutions of the purified this compound in the broth medium.

  • Incubation: Inoculate the diluted this compound solutions with the test organism. Include positive and negative controls.

  • Measurement: Incubate the cultures and measure the optical density (turbidity) at a specific wavelength (e.g., 600 nm) at regular intervals.

  • MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Table 2: Bioactivity of Gramicidin Complex

OrganismMIC (µg/mL)
Staphylococcus aureusData not available for isolated this compound, but the complex is highly active.
Bacillus subtilisData not available for isolated this compound.

Visualizing the Process and Pathway

Experimental Workflow

The overall process for the isolation and purification of this compound is depicted in the following workflow diagram.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis a Bacillus brevis Culture b Inoculation into Pre-culture (Skim Milk Medium) a->b c Incubation (37°C, 24h) b->c d Inoculation into Production Medium c->d e Fermentation (37°C, 48-72h) d->e f Cell Harvesting (Centrifugation) e->f g Ethanol Extraction f->g h Crude Gramicidin Complex g->h i RP-HPLC Separation h->i j Fraction Collection i->j k Pure this compound j->k l Mass Spectrometry k->l m Bioactivity Assay k->m

Caption: Workflow for the isolation and analysis of this compound.

Biosynthesis Pathway

Gramicidin is synthesized by a multi-modular nonribosomal peptide synthetase (NRPS) enzyme complex. Each module is responsible for the activation and incorporation of a specific amino acid.

nrps_pathway cluster_module NRPS Module A_domain A Adenylation Domain (Amino Acid Activation) T_domain T Thiolation Domain (Thioesterification) A_domain->T_domain AMP + PPi C_domain C Condensation Domain (Peptide Bond Formation) T_domain->C_domain E_domain E Epimerization Domain (L- to D-amino acid) T_domain->E_domain C_domain->T_domain Elongated Peptide ReleasedPeptide Released Polypeptide C_domain->ReleasedPeptide Termination E_domain->T_domain AminoAcid Amino Acid + ATP AminoAcid->A_domain GrowingPeptide Growing Peptide Chain GrowingPeptide->C_domain

Caption: Nonribosomal peptide synthetase (NRPS) module function.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. The provided visualizations of the experimental workflow and biosynthetic pathway aim to enhance the understanding of the complex processes involved in obtaining and studying this important antibiotic. Further research into the specific bioactivity of isolated this compound and its potential for therapeutic applications is warranted.

References

Unveiling the Architecture of a Membrane Maverick: A Technical Guide to the Structure Elucidation of Gramicidin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process of determining the three-dimensional structure of Gramicidin B, a potent peptide antibiotic, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a roadmap for researchers, from sample preparation to the final structural refinement, enabling a deeper understanding of its ion channel formation and function, crucial for rational drug design and development.

This compound is a linear pentadecapeptide antibiotic that forms ion channels in cell membranes, disrupting the essential ion gradients and leading to cell death. Its unique structure, composed of alternating L- and D-amino acids, allows it to adopt a helical conformation within the lipid bilayer. Understanding the precise atomic arrangement of this compound is paramount for elucidating its mechanism of action and for designing analogues with improved therapeutic properties. NMR spectroscopy stands as the preeminent technique for determining the high-resolution structure of membrane-associated peptides like this compound in a near-native environment.

Experimental and Computational Workflow for Structure Elucidation

The determination of a peptide's structure by NMR is a multi-step process that integrates experimental data acquisition with computational modeling. The following workflow outlines the critical stages involved in the structure elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_structure_calc Structure Calculation & Refinement SamplePrep This compound Synthesis & Isotopic Labeling (¹³C, ¹⁵N) MicellePrep Incorporation into Membrane Mimetic (e.g., SDS micelles) SamplePrep->MicellePrep NMRSample NMR Sample Preparation (Buffer, Concentration Optimization) MicellePrep->NMRSample NMR_2D 2D NMR Experiments (COSY, TOCSY, NOESY) NMRSample->NMR_2D SS_NMR Solid-State NMR (optional) (in lipid bilayers) NMRSample->SS_NMR Processing Spectral Processing (Fourier Transform, Phasing) NMR_2D->Processing SS_NMR->Processing Assignment Resonance Assignment Processing->Assignment Restraints Derivation of Structural Restraints (J-couplings, NOEs) Assignment->Restraints Calc Structure Calculation (Distance Geometry, Simulated Annealing) Restraints->Calc Refine Structure Refinement (Energy Minimization) Calc->Refine Validation Structure Validation (Ramachandran Plot, RMSD) Refine->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structure Ensemble

Figure 1: Experimental workflow for the structure elucidation of this compound using NMR spectroscopy.

The this compound Ion Channel: A Conceptual Model

This compound functions by forming a transmembrane channel that facilitates the passage of monovalent cations. This channel is a head-to-head dimer of two this compound molecules, arranged in a β-helical conformation. The following diagram illustrates this conceptual model.

Figure 2: Conceptual model of the this compound ion channel within a lipid bilayer.

Quantitative NMR Data for Structure Determination

The following tables provide a template for the types of quantitative data obtained from NMR experiments that are essential for structure calculation. While specific, high-resolution NMR data for this compound is not publicly available in comprehensive tables, representative chemical shift ranges are provided based on the known amino acid composition.

Table 1: ¹H Chemical Shift Assignments for this compound

ResidueAmine (NH) (ppm)Alpha (αH) (ppm)Beta (βH) (ppm)Other Side Chain Protons (ppm)
Val1 7.5 - 8.53.8 - 4.81.8 - 2.5γH: 0.8 - 1.2
Gly2 8.0 - 9.03.5 - 4.5--
Ala3 7.8 - 8.84.0 - 5.01.2 - 1.8-
D-Leu4 7.5 - 8.54.0 - 5.01.4 - 2.0γH: 1.5 - 2.2, δH: 0.8 - 1.2
Ala5 7.8 - 8.84.0 - 5.01.2 - 1.8-
D-Val6 7.5 - 8.53.8 - 4.81.8 - 2.5γH: 0.8 - 1.2
Val7 7.5 - 8.53.8 - 4.81.8 - 2.5γH: 0.8 - 1.2
D-Val8 7.5 - 8.53.8 - 4.81.8 - 2.5γH: 0.8 - 1.2
Trp9 8.0 - 9.04.5 - 5.53.0 - 3.8Aromatic & Indole NH
D-Leu10 7.5 - 8.54.0 - 5.01.4 - 2.0γH: 1.5 - 2.2, δH: 0.8 - 1.2
Phe11 7.8 - 8.84.2 - 5.22.8 - 3.5Aromatic
D-Leu12 7.5 - 8.54.0 - 5.01.4 - 2.0γH: 1.5 - 2.2, δH: 0.8 - 1.2
Trp13 8.0 - 9.04.5 - 5.53.0 - 3.8Aromatic & Indole NH
D-Leu14 7.5 - 8.54.0 - 5.01.4 - 2.0γH: 1.5 - 2.2, δH: 0.8 - 1.2
Trp15 8.0 - 9.04.5 - 5.53.0 - 3.8Aromatic & Indole NH

Table 2: ¹³C Chemical Shift Assignments for this compound

ResidueCarbonyl (C') (ppm)Alpha (Cα) (ppm)Beta (Cβ) (ppm)Other Side Chain Carbons (ppm)
Val 170 - 17655 - 6528 - 35γ: 18 - 22
Gly 168 - 17440 - 48--
Ala 172 - 17848 - 5815 - 22-
Leu 171 - 17750 - 6038 - 45γ: 24 - 30, δ: 20 - 25
Trp 170 - 17652 - 6225 - 33Aromatic & Indole
Phe 171 - 17753 - 6335 - 42Aromatic

Table 3: J-Coupling Constants for Dihedral Angle Restraints

CouplingTypical Value (Hz) for β-sheetDihedral Angle (φ)
³J(HN, Hα)8 - 10-120° to -140°

Table 4: NOE-Derived Distance Restraints

NOE TypeProton Pair ExampleDistance Range (Å)
Intra-residue Hα(i) - Hβ(i)< 3.0
Sequential Hα(i) - HN(i+1)2.0 - 3.5
Medium-range Hα(i) - HN(i+2), Hα(i) - Hα(i+2)2.5 - 4.5
Long-range Hα(i) - Hα(j) where |i-j| > 4< 5.0

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key NMR experiments required for the structure elucidation of this compound.

Sample Preparation
  • Synthesis and Purification: this compound is chemically synthesized using solid-phase peptide synthesis (SPPS) to allow for isotopic labeling. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Isotopic Labeling: For unambiguous resonance assignment, uniform ¹³C and ¹⁵N labeling is often employed. This is achieved by using labeled amino acids during SPPS.

  • Micelle/Bicelle Preparation: this compound is incorporated into a membrane mimetic environment. Sodium dodecyl sulfate (SDS) micelles or dihexanoylphosphatidylcholine (DHPC)/dimyristoylphosphatidylcholine (DMPC) bicelles are commonly used. The peptide is co-solubilized with the lipids/detergents in an organic solvent, which is then removed under vacuum to form a thin film. The film is hydrated with the NMR buffer to form the desired micelles or bicelles.

  • NMR Sample: The final NMR sample typically contains 1-5 mM of this compound in a buffered solution (e.g., 20 mM phosphate buffer, pH 6.5) containing the membrane mimetic. 10% D₂O is added for the lock signal.

2D NMR Spectroscopy
  • General Parameters: All 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds.

    • Pulse Sequence: A simple two-pulse sequence (90° - t₁ - 90° - t₂).

    • Data Acquisition: Typically, 2048 data points in the direct dimension (t₂) and 512 increments in the indirect dimension (t₁).

    • Processing: The data is zero-filled, apodized with a sine-bell function, and Fourier transformed in both dimensions.

  • TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify all protons within a spin system (i.e., all protons within an amino acid residue).

    • Pulse Sequence: A standard MLEV-17 spin-lock sequence is used for mixing.

    • Parameters: A mixing time of 60-80 ms is typically used to allow for magnetization transfer throughout the entire spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This is the primary source of distance restraints for structure calculation.

    • Pulse Sequence: A three-pulse sequence (90° - t₁ - 90° - τₘ - 90° - t₂).

    • Parameters: A mixing time (τₘ) of 100-200 ms is used to allow for the buildup of the NOE effect.

Solid-State NMR Spectroscopy (for membrane-embedded structure)
  • Sample Preparation: this compound is reconstituted into aligned lipid bilayers (e.g., DMPC/DHPC). The mixture is deposited onto thin glass plates, which are then stacked and hydrated.

  • ¹⁵N Solid-State NMR:

    • Purpose: To determine the orientation of the peptide backbone relative to the membrane normal.

    • Technique: Cross-polarization magic-angle spinning (CP-MAS) or experiments on oriented samples.

    • Data Acquisition: Spectra are acquired with and without proton decoupling to measure chemical shift anisotropy and dipolar couplings.

Structure Calculation and Refinement

  • Resonance Assignment: The COSY and TOCSY spectra are used to identify the spin systems of the individual amino acids. The NOESY spectrum is then used to link these spin systems in the correct sequence (sequential assignment).

  • Derivation of Restraints:

    • Distance Restraints: The intensities of the NOESY cross-peaks are converted into upper distance bounds between pairs of protons.

    • Dihedral Angle Restraints: ³J(HN, Hα) coupling constants, measured from high-resolution 1D or 2D spectra, are used to restrain the backbone dihedral angle φ using the Karplus equation.

  • Structure Calculation: Programs such as CYANA, XPLOR-NIH, or ARIA are used to calculate an ensemble of 3D structures that satisfy the experimental restraints. This is typically done using distance geometry and simulated annealing protocols.

  • Structure Refinement: The calculated structures are refined using energy minimization in a simulated membrane environment to produce a final ensemble of low-energy, stereochemically sound structures.

  • Validation: The quality of the final structures is assessed using tools like PROCHECK to analyze Ramachandran plots, and by calculating the root-mean-square deviation (RMSD) of the ensemble.

This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the successful structure elucidation of this compound using NMR spectroscopy. The insights gained from such studies are invaluable for understanding the molecular basis of its antibiotic activity and for the future development of novel antimicrobial agents.

The Architecture of Antibiotic Production: A Technical Guide to the Biosynthesis of Gramicidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Non-Ribosomal Assembly Line for a Potent Bacterial Weapon

This technical guide offers an in-depth exploration of the biosynthesis of Gramicidin B, a potent peptide antibiotic produced by the soil bacterium Bacillus brevis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the genetic and enzymatic machinery responsible for the synthesis of this complex natural product. This compound, a component of the commercially available Gramicidin D, exhibits strong antimicrobial activity, and understanding its production pathway is crucial for potential bioengineering and the development of novel therapeutics.

This compound is a linear pentadecapeptide, meaning it is a chain of 15 amino acids. What makes it and other gramicidins unique is that they are not synthesized by the ribosome, the typical protein-making machinery of the cell. Instead, they are assembled by a massive enzymatic complex known as a non-ribosomal peptide synthetase (NRPS).[1][2] This independence from ribosomal synthesis allows for the incorporation of non-standard D-amino acids, which contribute to the antibiotic's stability and biological activity.[3]

The Genetic Blueprint: The lgr Operon

The biosynthesis of linear gramicidins, including this compound, is encoded by a large 74-kilobase pair (kbp) gene cluster, referred to as the lgr operon.[3] This operon contains four large open reading frames, lgrA, lgrB, lgrC, and lgrD, which code for the four multi-enzyme proteins that constitute the gramicidin synthetase complex.[3]

GeneSize (kbp)Encoded ProteinNumber of Modules
lgrA6.8LgrA2
lgrB15.5LgrB4
lgrC23.3LgrC6
lgrD15.3LgrD4
Table 1: Genes of the linear gramicidin (lgr) operon and their corresponding proteins and module numbers.[3]

This compound is a minor component of the gramicidin D complex, which is a mixture of gramicidins A, B, and C. The variation between these forms lies in the amino acid at position 11 of the peptide chain.[2][4]

Gramicidin TypeAmino Acid at Position 11Relative Abundance
Gramicidin ATryptophan80%
This compoundPhenylalanine 6%
Gramicidin CTyrosine14%
Table 2: Composition of the Gramicidin D complex.[2]

The Molecular Assembly Line: Non-Ribosomal Peptide Synthetase (NRPS)

The synthesis of this compound is a remarkable example of an assembly-line-like process carried out by the LgrA-D NRPS complex. This complex is composed of a total of 16 modules, with each module being responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain.[3][5] Each module is further subdivided into specialized catalytic domains.

Core Domains of the NRPS Modules:
  • Adenylation (A) Domain: This domain is the "gatekeeper" of the process. It selects a specific amino acid and activates it by converting it into an aminoacyl-adenylate at the expense of ATP.[5]

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the T domain, where it is covalently attached to a 4'-phosphopantetheine (Ppant) cofactor. This flexible arm then shuttles the amino acid to the other catalytic domains.[5]

  • Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid held by the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.[5]

  • Epimerization (E) Domain: A key feature of gramicidin synthesis is the presence of alternating L- and D-amino acids. The E domain is responsible for converting the L-amino acid attached to the T domain into its D-isomer.[3]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound follows a co-linear model, where the order of the modules on the NRPS enzymes dictates the sequence of amino acids in the final peptide. The process begins with the N-terminal formylation and ends with a C-terminal reductive release.

Gramicidin_B_Biosynthesis cluster_LgrA LgrA cluster_LgrB LgrB cluster_LgrC LgrC cluster_LgrD LgrD cluster_release Release and Final Modification LgrA F A(Val) T C A(Gly) T LgrB C A(Ala) T E C A(Leu) T C A(Ala) T E C A(Val) T LgrA->LgrB LgrC C A(Val) T E C A(Val) T C A(Trp) T E C A(Leu) T C A(Phe) T E C A(Leu) T LgrB->LgrC LgrD C A(Trp) T E C A(Leu) T C A(Trp) T E C A(Gly) T R LgrC->LgrD aldehyde Peptide-Aldehyde Intermediate LgrD:f14->aldehyde NAD(P)H LgrE LgrE (Reductase) aldehyde->LgrE Reduction gramicidin_B This compound (Formyl-Val-Gly-Ala-D-Leu-Ala-D-Val-Val-D-Val-Trp-D-Leu-Phe-D-Leu-Trp-D-Leu-Trp-ethanolamine) LgrE->gramicidin_B NADPH caption Biosynthesis pathway of this compound.

Biosynthesis pathway of this compound.

The synthesis is initiated by a formylation (F) domain fused to the first module of LgrA, which adds a formyl group to the N-terminal valine.[3] The peptide chain is then elongated in a stepwise manner across the 16 modules of the LgrA-D complex. The specificity of each A domain ensures the correct amino acid is incorporated at each step. The E domains catalyze the conversion of L-amino acids to D-amino acids at specific positions.

A notable feature of linear gramicidin synthesis is the release mechanism. Instead of a typical thioesterase (TE) domain, the final module of LgrD possesses a reductase (R) domain. This R domain catalyzes the NAD(P)H-dependent reduction of the C-terminal glycine, releasing the peptide as a reactive aldehyde intermediate.[6] A second, separate enzyme, LgrE, then further reduces this aldehyde in an NADPH-dependent manner to yield the final product with a C-terminal ethanolamine.[6]

Experimental Protocols

The study of NRPSs and their products involves a variety of specialized biochemical and molecular biology techniques. Below are outlines of key experimental protocols relevant to the investigation of this compound biosynthesis.

Heterologous Expression of NRPS Genes

The large size of NRPS genes presents a challenge for their expression in heterologous hosts like E. coli.

Heterologous_Expression_Workflow start Isolate lgr gene cluster from B. brevis genomic DNA clone Clone lgr gene(s) or domains into an expression vector start->clone transform Transform E. coli expression strain (e.g., BL21(DE3)) clone->transform induce Induce protein expression (e.g., with IPTG) transform->induce lyse Cell lysis induce->lyse purify Purify recombinant protein (e.g., via His-tag affinity chromatography) lyse->purify characterize Characterize purified protein/domain purify->characterize caption Workflow for heterologous expression of NRPS.

Workflow for heterologous expression of NRPS.

Protocol Outline:

  • Gene Amplification and Cloning: The lgr genes or specific domains are amplified from B. brevis genomic DNA using PCR and cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.[7]

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, often at a lower temperature to improve protein solubility.[7]

  • Cell Lysis and Purification: Cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography.[8]

Adenylation Domain Specificity Assay

Determining the amino acid specificity of A domains is crucial for understanding and engineering NRPS pathways. The ATP-pyrophosphate (PPi) exchange assay is a classic method for this.[9][10][11]

Principle: The A domain catalyzes a reversible reaction where ATP and an amino acid form an aminoacyl-adenylate and PPi. The assay measures the incorporation of radiolabeled PPi into ATP in the presence of a specific amino acid.

Protocol Outline:

  • Reaction Mixture: A reaction mixture is prepared containing the purified A domain, a specific amino acid to be tested, ATP, and radiolabeled [³²P]PPi in a suitable buffer.[10]

  • Incubation: The reaction is incubated to allow for the exchange reaction to occur.

  • Quenching and Detection: The reaction is stopped, and the amount of radiolabeled ATP formed is quantified, typically by activated charcoal binding and scintillation counting.[10]

Epimerization Domain Activity Assay

The activity of E domains can be assessed by analyzing the stereochemistry of the product.

Principle: An in vitro system is set up with a purified NRPS fragment containing an E domain. The reaction is allowed to proceed, and the resulting peptide is analyzed to determine the ratio of L- to D-amino acids.

Protocol Outline:

  • In Vitro Reaction: A reaction is performed with the purified enzyme fragment, the necessary substrates (amino acids, ATP), and cofactors.

  • Product Hydrolysis: The synthesized peptide is purified and then hydrolyzed to its constituent amino acids.

  • Chiral Chromatography: The amino acid composition of the hydrolysate is analyzed using a chiral chromatography method (e.g., HPLC with a chiral column) to separate and quantify the L- and D-isomers.[12]

Reductase Domain Assay

The activity of the R domain on LgrD and the external reductase LgrE can be monitored by observing the consumption of NAD(P)H.[6]

Principle: The reduction of the thioester-linked peptide or the aldehyde intermediate is coupled to the oxidation of NAD(P)H to NAD(P)⁺. This can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

Protocol Outline:

  • Reaction Setup: A reaction is prepared containing the purified reductase domain, its substrate (a synthetic peptide-thioester or peptide-aldehyde), and NAD(P)H in a suitable buffer.[6]

  • Spectrophotometric Monitoring: The reaction is monitored in a spectrophotometer at 340 nm to measure the rate of NAD(P)H consumption.[6]

  • Product Analysis: The reaction products can be further analyzed by HPLC-MS to confirm the formation of the aldehyde or alcohol.[6]

Future Perspectives

The detailed understanding of the this compound biosynthesis pathway opens up exciting possibilities for synthetic biology and drug development. By engineering the NRPS machinery, it may be possible to create novel gramicidin analogs with improved therapeutic properties, such as enhanced activity against drug-resistant bacteria or reduced toxicity. The modular nature of NRPSs makes them attractive targets for combinatorial biosynthesis, where domains or modules can be swapped to generate a diverse library of new peptide compounds. Further research into the structure and function of the Lgr synthetase complex will undoubtedly provide deeper insights into the intricate world of non-ribosomal peptide synthesis and pave the way for the development of next-generation antibiotics.

References

Conformational States of Gramicidin B in Diverse Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin B is a naturally occurring linear pentadecapeptide antibiotic produced by the soil bacterium Bacillus brevis. It is part of the gramicidin D complex, which also includes the more abundant gramicidin A and gramicidin C.[1][2] These peptides are unique in their composition of alternating L- and D-amino acids and their ability to form ion channels within lipid bilayers, making them crucial models for understanding membrane protein function and ideal candidates for antimicrobial research.[1] this compound differs from the predominant gramicidin A by a single amino acid substitution at position 11, where the tryptophan (Trp) in gramicidin A is replaced by a phenylalanine (Phe).[1][2] This seemingly minor alteration has significant implications for the peptide's functional characteristics, including ion conductance and channel lifetime, while largely preserving the overall backbone structure of the transmembrane channel.[3][4]

This technical guide provides an in-depth exploration of the conformational states of this compound across various environments, from organic solvents to complex lipid bilayers. It details the experimental and computational methodologies used to elucidate these structures and presents available quantitative data to facilitate comparative analysis.

Conformational Polymorphism of this compound

Like other gramicidins, this compound exhibits conformational polymorphism, adopting different structures depending on the surrounding environment. The two primary conformations relevant to its biological function are the channel-forming dimer and various non-channel forming double-helical structures.

  • The Functional Ion Channel: The β6.3-Helical Dimer: In lipid membranes, the biologically active form of this compound is a head-to-head (N-terminus to N-terminus) dimer of two right-handed, single-stranded β6.3-helices.[5] This structure spans the lipid bilayer, forming a pore approximately 4 Å in diameter that is permeable to monovalent cations.[6] The alternating L- and D-amino acid sequence allows all side chains to project outwards from the helical core, interacting with the lipid acyl chains, while the polar peptide backbone lines the channel interior.[2][6] The dimer is stabilized by six intermolecular hydrogen bonds at the N-terminal interface.[5] While the backbone conformation is very similar to that of gramicidin A, the substitution of Phe for Trp at position 11 alters the local electrostatic environment and side chain-lipid interactions.[4][7]

  • Non-Channel Conformations: In organic solvents, this compound can exist in an equilibrium of various monomeric and dimeric species, including parallel and antiparallel double helices.[8] The polarity of the solvent plays a crucial role in determining the predominant conformation. For instance, in alcohols with shorter chain lengths, a mixture of parallel and antiparallel double helices is observed. As the solvent becomes less polar (longer alcohol chain length), the left-handed antiparallel double helical species is favored.[8] These non-channel forming structures are generally not observed in lipid bilayer environments where the β6.3-helical dimer is the most stable conformation.

Data Presentation: Quantitative Conformational and Functional Parameters

While extensive quantitative data for Gramicidin A is available, specific structural parameters for this compound are less common in the literature. However, comparative studies provide valuable insights into the functional differences arising from the Trp11Phe substitution.

Table 1: Single-Channel Properties of Gramicidin A and B in Different Lipid Bilayers

Gramicidin VariantLipid BilayerConductance (pS) in 1M KClMean Channel Lifetime (s)
Gramicidin AGlycerylmonooleate~20Varies with bilayer thickness
This compound GlycerylmonooleateSignificantly different from AVaries with bilayer thickness
Gramicidin ADioleoyl phosphatidylcholineBroader distributionVaries with bilayer thickness
This compound Dioleoyl phosphatidylcholineBroader distributionVaries with bilayer thickness

Note: Specific numerical values for this compound's conductance and lifetime are often presented in comparison to Gramicidin A within individual studies, with the key finding being a significant difference rather than a universally agreed-upon absolute value. The lifetime of gramicidin channels is highly sensitive to the hydrophobic thickness of the lipid bilayer.[3]

Table 2: Influence of Environment on Gramicidin Conformation (General)

EnvironmentPredominant Conformation(s)Key Characteristics
Lipid Bilayers (e.g., DMPC, POPC) Right-handed β6.3-helical dimerFunctional ion channel, spans the membrane.
SDS Micelles Right-handed β6.3-helical dimerMimics membrane environment, structure is very similar to that in lipid bilayers.[4]
Short-chain Alcohols (e.g., Methanol) Equilibrium of parallel and antiparallel double helicesNon-channel forming conformations.[8]
Long-chain Alcohols (e.g., Dodecanol) Predominantly left-handed antiparallel double helixLower polarity favors this non-channel conformation.[8]
Trifluoroethanol (TFE) Monomeric, equilibrium of interconverting conformersSolubilizing agent used for incorporation into membranes.[9]

Experimental Protocols

The study of this compound's conformational states relies on a suite of biophysical and computational techniques. The following sections detail the methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution and in membrane-mimetic environments.

Objective: To determine the atomic-resolution structure of this compound in a membrane-mimetic environment (e.g., SDS micelles).

Methodology:

  • Sample Preparation:

    • Synthesize or purify this compound. For detailed structural studies, isotopic labeling (15N and/or 13C) is often employed.

    • Prepare a solution of deuterated sodium dodecyl sulfate (SDS-d25) micelles in a suitable buffer (e.g., phosphate buffer in H2O/D2O 9:1).

    • Solubilize this compound in a small amount of trifluoroethanol (TFE) before adding it to the micelle solution to ensure proper incorporation.[9] The final sample should contain the peptide incorporated into the micelles.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Standard experiments include:

      • 1D 1H: To check sample purity and folding.

      • 2D 1H-1H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, to resolve individual amide proton-nitrogen correlations.

  • Structure Calculation:

    • Assign the observed NMR signals to specific atoms in the this compound sequence.

    • Use the distance restraints from NOESY spectra, and potentially dihedral angle restraints from coupling constants, as input for structure calculation algorithms (e.g., distance geometry, simulated annealing).

    • Generate an ensemble of structures consistent with the experimental data and refine them to obtain a final, high-resolution structure.

Considerations for this compound: The protocol is largely similar to that for Gramicidin A. However, the absence of the Trp11 indole proton and nitrogen signals will be a key difference in the spectra. The chemical shifts of residues near position 11 will also be affected by the substitution, aiding in the assignment process.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides and proteins in solution by measuring the differential absorption of left and right circularly polarized light.

Objective: To monitor the conformational state of this compound in different solvent and lipid environments and to study conformational changes upon ion binding or changes in temperature.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in the desired environments (e.g., various alcohols, TFE-water mixtures, or in liposomes of different lipid compositions).

    • The peptide concentration should be optimized to give a good signal-to-noise ratio without causing aggregation (typically in the micromolar range).

    • The path length of the cuvette should be chosen based on the solvent's absorbance in the far-UV region (typically 0.1 to 1 mm).

  • CD Spectra Acquisition:

    • Record CD spectra in the far-UV region (typically 190-260 nm).

    • Acquire a baseline spectrum of the solvent or liposome solution without the peptide and subtract it from the sample spectrum.

    • Spectra are typically the average of multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The shape of the CD spectrum is characteristic of the peptide's secondary structure. The β6.3-helical dimer of gramicidin in membranes typically shows a positive band around 220 nm.

    • Changes in the CD spectrum upon altering the environment (e.g., solvent polarity, lipid composition) indicate conformational changes.

    • For quantitative analysis, the spectra can be deconvoluted using reference spectra for different secondary structures to estimate the percentage of each structural element.

Considerations for this compound: While the backbone conformation is similar to Gramicidin A, the CD spectrum of this compound can differ in certain environments, such as lysophosphatidylcholine micelles.[10] This is likely due to the different electronic properties of phenylalanine compared to tryptophan, which can influence the overall spectral properties.

Single-Channel Electrical Recording

This technique allows for the direct measurement of the electrical current passing through a single this compound ion channel embedded in a planar lipid bilayer, providing information about its conductance and lifetime.

Objective: To characterize the functional properties of single this compound channels.

Methodology:

  • Bilayer Formation:

    • Form a planar lipid bilayer across a small aperture (typically 50-200 µm in diameter) in a Teflon cup separating two aqueous compartments (cis and trans). The bilayer is formed from a solution of lipids (e.g., diphytanoylphosphatidylcholine in n-decane).

    • The formation of a stable, high-resistance bilayer is monitored electrically.

  • Gramicidin Incorporation:

    • Add a very dilute solution of this compound (typically in ethanol) to one or both aqueous compartments.

    • Gramicidin monomers will spontaneously insert into the bilayer and dimerize to form conducting channels.

  • Data Acquisition:

    • Apply a constant voltage across the bilayer using Ag/AgCl electrodes and measure the resulting current with a sensitive patch-clamp amplifier.

    • The opening and closing of individual channels will appear as discrete, step-like changes in the current.

    • Record the current for a sufficient period to obtain a statistically significant number of channel events.

  • Data Analysis:

    • Generate a histogram of the current amplitudes to determine the single-channel conductance (conductance = current / voltage).

    • Generate a histogram of the open-channel durations to determine the mean channel lifetime.

Considerations for this compound: The primary difference observed for this compound compared to A is a significant alteration in both single-channel conductance and lifetime, which can be quantified using this method.[3]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the conformational dynamics and interactions of this compound with its environment at an atomic level.

Objective: To simulate the behavior of a this compound dimer in a hydrated lipid bilayer to understand its stability, dynamics, and interactions with lipids and ions.

Methodology:

  • System Setup:

    • Start with an initial atomic model of the this compound β6.3-helical dimer. This can be generated by modifying a known Gramicidin A structure (e.g., from the PDB) to replace Trp11 with Phe11.

    • Embed the dimer in a pre-equilibrated lipid bilayer (e.g., POPC or DMPC) using molecular modeling software.

    • Solvate the system with explicit water molecules and add ions to neutralize the system and achieve the desired salt concentration.

  • Simulation Protocol:

    • Minimize the energy of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) while applying restraints to the peptide and lipids, which are then slowly released.

    • Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) under constant temperature and pressure (NPT ensemble).

  • Data Analysis:

    • Analyze the trajectory to calculate structural parameters such as root-mean-square deviation (RMSD) to assess stability, dihedral angles, helical parameters, and hydrogen bonding patterns.

    • Analyze the interactions between the peptide and the lipid bilayer, including the orientation of the Phe11 side chain.

    • If ions are present, their movement through the channel can be monitored to study the mechanism of ion translocation.

Considerations for this compound: The main adaptation from a Gramicidin A simulation is the change in the force field parameters for the residue at position 11. The analysis will focus on how the less polar and smaller Phe side chain alters the peptide's interaction with the surrounding lipids and the channel's electrostatic profile compared to the bulkier, polarizable Trp side chain in Gramicidin A.

Visualizations

Logical Flow of this compound Conformational Analysis

conformational_analysis_workflow cluster_synthesis Peptide Preparation cluster_environments Environmental Context cluster_techniques Analytical Techniques cluster_data Data Output synthesis This compound Synthesis/ Purification solvents Organic Solvents micelles Micelles (e.g., SDS) liposomes Lipid Vesicles/ Liposomes bilayers Planar Lipid Bilayers cd Circular Dichroism solvents->cd micelles->cd nmr NMR Spectroscopy micelles->nmr md MD Simulations micelles->md liposomes->cd sc Single-Channel Recording bilayers->sc bilayers->md secondary_structure Secondary Structure (Helices, Sheets) cd->secondary_structure atomic_structure 3D Atomic Structure nmr->atomic_structure functional_params Conductance & Lifetime sc->functional_params md->atomic_structure dynamics Conformational Dynamics md->dynamics

Caption: Workflow for the conformational analysis of this compound.

This compound Channel Formation and Dissociation Pathway

channel_formation cluster_monomer Monomeric State cluster_dimer Dimeric State monomer1 Monomer in Upper Leaflet dimer Conducting β-Helical Dimer (Ion Channel) monomer1->dimer Dimerization (k_on) monomer2 Monomer in Lower Leaflet monomer2->dimer Dimerization (k_on) dimer->monomer1 Dissociation (k_off) dimer->monomer2 Dissociation (k_off)

Caption: Equilibrium between this compound monomers and the channel-forming dimer.

Conclusion

This compound, while less studied than its counterpart Gramicidin A, presents a fascinating case of how a single amino acid substitution can modulate the function of an ion channel. Its primary functional conformation in a lipid bilayer is the canonical right-handed β6.3-helical dimer, structurally analogous to that of Gramicidin A. However, the replacement of Trp11 with Phe11 leads to significant differences in single-channel conductance and lifetime, underscoring the critical role of side chain-lipid interactions and the local electrostatic environment at the channel entrance. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced conformational landscape of this compound and its relationship to its biological activity, paving the way for the rational design of novel antimicrobial agents.

References

The Pivotal Role of Phenylalanine in Gramicidin B Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin, a heterogeneous mixture of linear pentadecapeptide antibiotics, has long been a subject of intense research due to its unique mechanism of forming ion channels within bacterial membranes. This technical guide delves into the specific role of Gramicidin B, a key component of the naturally occurring gramicidin complex. The substitution of a phenylalanine residue at position 11 is the defining characteristic of this compound, distinguishing it from its more abundant counterpart, Gramicidin A, which possesses a tryptophan at the same position. This seemingly subtle alteration has profound implications for the biophysical properties and, consequently, the function of the ion channel. This document provides a comprehensive overview of the structural and functional significance of this phenylalanine substitution, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Introduction: The Gramicidin Family and the Uniqueness of this compound

Gramicidin D, isolated from the soil bacterium Bacillus brevis, is a mixture of several antibiotic compounds, primarily Gramicidin A (≈80%), this compound (≈6%), and Gramicidin C (≈14%). These peptides are composed of 15 alternating L- and D-amino acids, a feature that facilitates the formation of a unique β-helical secondary structure. The primary sequences of these variants are identical, with the exception of the amino acid at position 11.

  • Gramicidin A: L-Tryptophan at position 11

  • This compound: L-Phenylalanine at position 11

  • Gramicidin C: L-Tyrosine at position 11

The functional unit of gramicidin is a head-to-head dimer that forms a transmembrane channel, permeable to monovalent cations. This channel disrupts the crucial ion gradients across the bacterial cell membrane, leading to a cascade of events including dissipation of membrane potential, inhibition of essential cellular processes, and ultimately, cell death. While all gramicidin variants share this fundamental mechanism, the nature of the amino acid at position 11 significantly modulates the channel's properties. This guide focuses on elucidating the critical role of the phenylalanine residue in this compound.

The Influence of Phenylalanine on Ion Channel Properties: A Quantitative Comparison

The substitution of tryptophan in Gramicidin A with phenylalanine in this compound, while not directly interacting with the permeating ions, induces significant changes in the channel's biophysical characteristics. This is primarily attributed to the differences in the electronic and steric properties of the aromatic side chains. The indole ring of tryptophan is larger and possesses a significant dipole moment, capable of engaging in hydrogen bonding. In contrast, the phenyl group of phenylalanine is nonpolar and lacks a dipole moment. These differences at a single residue position alter the local electrostatic environment and the energy profile for ion translocation through the channel pore.

Data Presentation

The following tables summarize the key quantitative differences in the ion channel properties of Gramicidin A, B, and C, as determined by single-channel recording experiments.

Gramicidin VariantAmino Acid at Position 11Single-Channel Conductance (pS) in 1M NaClMean Channel Lifetime (s)
Gramicidin A TryptophanData unavailableData unavailable
This compound PhenylalanineData unavailableData unavailable
Gramicidin C TyrosineData unavailableData unavailable
Gramicidin VariantIon Selectivity Ratio (K+/Na+)
Gramicidin A Data unavailable
This compound Data unavailable
Gramicidin C Data unavailable

Note: While the search results confirm that significant differences in single-channel conductance and lifetime exist between Gramicidin A and B, the specific quantitative values from the primary literature (Bamberg et al., 1976) were not directly retrieved. The tables are presented as a template for the expected data.

Experimental Protocols

A thorough understanding of the functional differences imparted by the phenylalanine residue in this compound necessitates a detailed examination of the experimental techniques employed for their characterization.

Single-Channel Recording using Planar Lipid Bilayers

This technique allows for the direct measurement of the electrical currents passing through individual gramicidin channels, providing precise data on conductance and lifetime.

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).

    • Lipid Solution: A 1-2% (w/v) solution of a synthetic lipid, such as diphytanoylphosphatidylcholine (DPhPC) or glycerol monooleate (GMO), in an organic solvent like n-decane is used.

    • Formation: A small amount of the lipid solution is painted over the aperture. The solvent dissolves into the aqueous phase, leaving a stable, solvent-free bilayer.

  • Gramicidin Incorporation:

    • A dilute ethanolic solution of the desired gramicidin variant (A, B, or C) is added to the cis compartment to achieve a final concentration in the picomolar to nanomolar range.

    • The gramicidin monomers spontaneously insert into the lipid bilayer.

  • Electrophysiological Recording:

    • Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a transmembrane potential (voltage clamp) and measure the resulting ionic current.

    • A patch-clamp amplifier is used to maintain a constant holding potential (e.g., 100 mV) and record the picoampere-level currents.

  • Data Acquisition and Analysis:

    • The current trace is digitized and recorded. The formation and dissociation of individual gramicidin channels appear as discrete, step-like changes in the current.

    • Single-Channel Conductance (γ): Calculated from the amplitude of the current steps (I) and the applied voltage (V) using Ohm's law (γ = I/V).

    • Mean Channel Lifetime (τ): Determined by analyzing the duration of the open channel events from a large number of recordings. The distribution of open times is typically fitted with an exponential function to calculate the mean lifetime.

    • Ion Selectivity: Determined by measuring the reversal potential under bi-ionic conditions (different salt solutions in the cis and trans compartments) and applying the Goldman-Hodgkin-Katz (GHK) voltage equation.

Structural Analysis by 2D-NMR Spectroscopy in Micelles

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of gramicidin channels in a membrane-mimetic environment.

Methodology:

  • Sample Preparation:

    • Isotopically labeled (e.g., ¹⁵N, ¹³C) this compound is synthesized to enhance NMR signal sensitivity and facilitate resonance assignments.

    • The peptide is solubilized in an organic solvent, such as trifluoroethanol (TFE).

    • The peptide solution is then mixed with a solution of deuterated sodium dodecyl sulfate (SDS) micelles in a 90% H₂O/10% D₂O buffer at a specific pH (e.g., 6.5). The final sample contains gramicidin dimers incorporated into the SDS micelles.

  • NMR Data Acquisition:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a series of 2D-NMR spectra at a controlled temperature (e.g., 55°C).

    • DQCOSY (Double-Quantum Filtered Correlation Spectroscopy): Used to identify scalar-coupled protons, primarily for assigning protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an amino acid residue), aiding in complete residue assignment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å), providing the crucial distance restraints for determining the three-dimensional structure.

  • Structure Calculation and Refinement:

    • The acquired 2D-NMR spectra are processed, and the cross-peaks are assigned to specific protons in the this compound sequence.

    • The NOESY cross-peak intensities are converted into inter-proton distance restraints.

    • Molecular dynamics and simulated annealing protocols, using software such as XPLOR-NIH or CYANA, are employed to calculate a family of 3D structures that are consistent with the experimental distance and dihedral angle restraints.

    • The final structure is an average of the lowest-energy conformers, which is then validated for its geometric quality.

Visualizing the Role of Phenylalanine in this compound Function

Structural Differences at Position 11

G_variants cluster_A Gramicidin A cluster_B This compound cluster_C Gramicidin C A ...-D-Leu-L-Trp-D-Leu-... Trp Trp B ...-D-Leu-L-Phe-D-Leu-... Phe Phe C ...-D-Leu-L-Tyr-D-Leu-... Tyr Tyr

Caption: Amino acid variation at position 11 in Gramicidin A, B, and C.

Gramicidin Channel Formation Workflow

channel_formation Monomer1 This compound Monomer (in outer leaflet) Dimer Head-to-Head Dimerization Monomer1->Dimer Monomer2 This compound Monomer (in inner leaflet) Monomer2->Dimer Channel Functional Transmembrane Ion Channel Dimer->Channel

Caption: Workflow of this compound channel formation in the bacterial membrane.

Mechanism of Action: Disruption of Ion Homeostasis

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_consequences Cellular Consequences Channel This compound Channel K_out K+ Efflux Channel->K_out Passive Transport Na_in Na+ Influx Channel->Na_in Passive Transport Disruption Disruption of Ion Gradient K_out->Disruption Na_in->Disruption Depolarization Membrane Depolarization Disruption->Depolarization Inhibition Inhibition of Cellular Processes Depolarization->Inhibition Death Cell Death Inhibition->Death

Caption: Signaling pathway of this compound's antibacterial action.

Conclusion and Future Directions

The substitution of tryptophan with phenylalanine at position 11 in this compound serves as a compelling example of how a single amino acid change can significantly modulate the function of a channel-forming peptide. The absence of the indole dipole and hydrogen bonding capability in phenylalanine alters the electrostatic landscape of the channel entrance, thereby influencing ion conductance and channel kinetics. This detailed understanding, derived from quantitative biophysical measurements and high-resolution structural studies, is invaluable for the rational design of novel antimicrobial agents.

Future research should focus on obtaining more precise comparative data on the ion selectivity of Gramicidin A, B, and C. Furthermore, computational modeling and molecular dynamics simulations can provide deeper insights into the energetic differences in ion permeation through these channel variants. The knowledge gained from studying the subtle yet significant role of phenylalanine in this compound will undoubtedly contribute to the development of more potent and selective synthetic ion channel-forming antibiotics to combat the growing threat of antimicrobial resistance.

The Hydrophobic Character of Gramicidin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the hydrophobic properties of the Gramicidin B peptide, a naturally occurring ion channel-forming antibiotic. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical role of hydrophobicity in the structure, function, and therapeutic potential of this compound.

Core Concepts: The Hydrophobic Nature of this compound

This compound is a linear pentadecapeptide with the sequence: Formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine .[1]

A defining characteristic of this compound is its predominantly hydrophobic amino acid composition. The alternating L- and D-amino acid configurations enable the peptide to form a unique β-helical secondary structure.[1] This conformation strategically orients the hydrophobic side chains outward, creating a nonpolar exterior that readily partitions into the lipid bilayer of cell membranes.[1] The N- and C-termini of the peptide are blocked by a formyl group and an ethanolamine group, respectively, which further enhances its overall hydrophobicity by neutralizing the terminal charges.[1]

This inherent hydrophobicity is fundamental to its mechanism of action. Two this compound monomers dimerize within the lipid bilayer to form a transmembrane ion channel, disrupting the crucial ion gradients across the cell membrane and ultimately leading to cell death.[1]

Quantitative Hydrophobicity Analysis

The hydrophobicity of a peptide can be quantified using various scales and experimental methods. Below is a summary of key quantitative data for this compound.

ParameterDescriptionValue/MethodReference
Amino Acid Composition Breakdown of constituent amino acids.See Section 1[1]
Calculated Hydrophobicity Profile A plot of the hydrophobicity of each amino acid residue along the peptide chain, based on a specific hydrophobicity scale. This can be calculated using various online tools and established scales.Calculation based on Kyte-Doolittle or other relevant scales.[2][3]
Grand Average of Hydropathicity (GRAVY) A score representing the average hydrophobicity of the entire peptide. A positive score indicates a hydrophobic nature.Can be calculated using online tools such as the Expasy ProtParam server.[2][4][5][6]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Retention Time The time it takes for the peptide to elute from a nonpolar stationary phase. Longer retention times indicate greater hydrophobicity.Experimentally determined. Specific values depend on the column and elution conditions.[1][7]
Hydrophobic Mismatch The difference between the hydrophobic length of the Gramicidin channel and the hydrophobic thickness of the lipid bilayer. This mismatch can induce membrane deformation.Experimentally determined using techniques like X-ray diffraction. For example, in DMPC bilayers, gramicidin alters the phosphate-to-phosphate distance.[8][9][10][11]

Experimental Protocols for Assessing Hydrophobicity

Detailed methodologies for key experiments cited in the study of this compound's hydrophobic properties are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Determination

Objective: To determine the relative hydrophobicity of this compound by measuring its retention time on a nonpolar stationary phase.

Methodology:

  • Sample Preparation: Dissolve lyophilized this compound in a suitable organic solvent, such as methanol or isopropanol, to a final concentration of 1 mg/mL.

  • Chromatographic System: Utilize a high-performance liquid chromatography system equipped with a C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Elution Gradient:

    • Start with a linear gradient of 5% Solvent B to 95% Solvent B over 30 minutes.

    • Maintain 95% Solvent B for 5 minutes.

    • Return to 5% Solvent B over 2 minutes and equilibrate the column for 10 minutes before the next injection.

  • Detection: Monitor the elution profile at 280 nm, the absorbance maximum for the tryptophan residues in this compound.

  • Analysis: The retention time of the major peak corresponding to this compound provides a quantitative measure of its hydrophobicity. Longer retention times indicate greater hydrophobicity.[1][7]

Circular Dichroism (CD) Spectroscopy in Liposomes

Objective: To determine the secondary structure of this compound when incorporated into a lipid bilayer mimic.

Methodology:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) of a chosen lipid composition (e.g., DMPC or POPC) by extrusion.

    • Dissolve the lipid in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate the film with the desired buffer.

    • Extrude the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Sample Preparation:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., trifluoroethanol).

    • Add the peptide solution to the pre-formed liposome suspension at the desired lipid-to-peptide molar ratio.

    • Incubate the mixture to allow for peptide incorporation into the liposomes.

  • CD Measurement:

    • Use a spectropolarimeter to record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1-mm path length.

    • Record a baseline spectrum of the liposome solution without the peptide and subtract it from the sample spectrum.

  • Analysis: The resulting CD spectrum is characteristic of the peptide's secondary structure. The β-helical conformation of the Gramicidin channel has a distinct CD signature.[12][13][14][15]

X-ray Diffraction of Gramicidin in Aligned Lipid Bilayers

Objective: To determine the effect of this compound on the structure of the lipid bilayer, including thickness and peptide orientation.

Methodology:

  • Sample Preparation:

    • Co-dissolve the lipid (e.g., DMPC) and this compound in an organic solvent.

    • Deposit the mixture onto a solid substrate (e.g., a glass slide) and allow the solvent to evaporate, forming a hydrated, oriented multilayer sample.

  • X-ray Diffraction:

    • Mount the sample in a temperature and humidity-controlled chamber.

    • Use a collimated X-ray beam to irradiate the sample.

    • Record the diffraction pattern using a 2D detector.

  • Data Analysis:

    • Analyze the positions and intensities of the Bragg peaks to determine the lamellar repeat distance (d-spacing) of the lipid bilayers.

    • From the d-spacing, the phosphate-to-phosphate distance can be calculated, providing a measure of the bilayer thickness.

    • Changes in bilayer thickness upon incorporation of this compound provide evidence for hydrophobic matching.[9][11][16][17][18][19]

Single-Channel Electrical Recording in a Planar Lipid Bilayer

Objective: To measure the ion channel activity of this compound.

Methodology:

  • Planar Lipid Bilayer (PLB) Formation:

    • Form a solvent-free planar lipid bilayer across a small aperture (e.g., 100-200 µm) in a Teflon cup separating two aqueous compartments (cis and trans).

  • Gramicidin Incorporation:

    • Add a dilute solution of this compound in an organic solvent to the cis compartment.

    • Spontaneous insertion and dimerization of Gramicidin monomers will form conducting channels.

  • Electrical Recording:

    • Apply a constant voltage across the bilayer using Ag/AgCl electrodes.

    • Measure the resulting ionic current using a sensitive patch-clamp amplifier.

  • Analysis:

    • The formation of a single Gramicidin channel will result in a step-like increase in the current.

    • The amplitude of the current step is a measure of the single-channel conductance, and the duration of the step represents the channel lifetime.[20][21][22][23]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate critical workflows and pathways related to the study of this compound's hydrophobic properties.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_characterization Biophysical Characterization cluster_functional Functional Analysis Peptide_Synthesis This compound Synthesis/ Purification (RP-HPLC) CD_Spectroscopy Circular Dichroism (in Liposomes) Peptide_Synthesis->CD_Spectroscopy XRay_Diffraction X-Ray Diffraction (in Lipid Bilayers) Peptide_Synthesis->XRay_Diffraction Single_Channel_Recording Single-Channel Recording (Planar Lipid Bilayer) Peptide_Synthesis->Single_Channel_Recording Analysis Data Analysis & Interpretation CD_Spectroscopy->Analysis Secondary Structure Determination XRay_Diffraction->Analysis Bilayer Structure Analysis Single_Channel_Recording->Analysis Ion Channel Activity

Experimental workflow for characterizing this compound.

Gramicidin_Interaction_Pathway A This compound Monomers in Aqueous Phase B Partitioning into Lipid Bilayer Interface A->B Hydrophobic Interaction C Transmembrane Insertion of Monomers B->C D Head-to-Head Dimerization C->D E Formation of Transmembrane Ion Channel D->E F Disruption of Ion Gradient (Na+/K+ flux) E->F G Cell Death F->G

Pathway of this compound interaction with the lipid bilayer.

Gramicidin_Cell_Death_Pathway Gramicidin Gramicidin Channel Formation Ion_Imbalance Disruption of Na+/K+ Homeostasis Gramicidin->Ion_Imbalance Metabolic_Dysfunction Inhibition of Oxidative Phosphorylation & Glycolysis Ion_Imbalance->Metabolic_Dysfunction Hydroxyl_Radical Hydroxyl Radical Formation Ion_Imbalance->Hydroxyl_Radical ATP_Depletion Cellular ATP Depletion Metabolic_Dysfunction->ATP_Depletion Energy_Stress Cellular Energy Stress ATP_Depletion->Energy_Stress Necroptosis Necroptotic Cell Death Energy_Stress->Necroptosis Hydroxyl_Radical->Necroptosis

Gramicidin-induced cell death pathway.

Conclusion

The pronounced hydrophobic character of this compound is the linchpin of its biological activity. A thorough understanding of these properties, gained through the quantitative and experimental approaches outlined in this guide, is essential for the rational design of novel antimicrobial agents and for exploring the broader therapeutic applications of this fascinating peptide. The provided protocols and visualizations serve as a valuable resource for researchers in the fields of biophysics, pharmacology, and drug development.

References

The Challenge of Aqueous Insolubility of Gramicidin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core challenge of Gramicidin B's insolubility in aqueous solutions. This compound, a component of the antibiotic complex Gramicidin D produced by the soil bacterium Bacillus brevis, holds therapeutic promise but its practical application is significantly hampered by its poor water solubility.[1] This document provides a comprehensive overview of the physicochemical basis of this insolubility, quantitative solubility data in various solvents, and detailed experimental protocols for its solubilization and characterization.

The Molecular Basis of this compound's Insolubility

This compound is a linear pentadecapeptide composed of 15 amino acids with alternating L and D configurations.[1] Its primary sequence is formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[1] The profound insolubility of this compound in water stems from several key structural features:

  • Hydrophobic Amino Acid Composition: The peptide is predominantly composed of hydrophobic amino acids, which minimizes favorable interactions with polar water molecules.[1]

  • Blocked Termini: The N-terminus is protected by a formyl group and the C-terminus is blocked by an ethanolamine group.[1] This prevents the formation of zwitterions, which would otherwise contribute to aqueous solubility.[1]

  • Three-Dimensional Structure: The alternating L- and D-amino acid sequence promotes the formation of a β-helix structure where the hydrophobic side chains are oriented outwards, further reducing interaction with water.[1]

These molecular characteristics drive the tendency of this compound to aggregate in aqueous environments, forming colloidal suspensions rather than true solutions.[2]

Quantitative Solubility Data

Precise quantitative solubility data for pure this compound is scarce in the literature. However, data for the closely related Gramicidin D complex, of which this compound is a minor component (approximately 6%), provides a valuable reference point.[1]

SolventSolubility (mg/mL)Notes
WaterPractically InsolubleForms colloidal suspensions.
Methanol> 20Soluble.
Ethanol> 20; tested at 50Soluble; warming may be required.[2]
Isopropanol> 20Soluble.[2]
Ethylene Glycol> 20Soluble.[2]
Acetone> 20Soluble.[2]
Formamide> 20Soluble.[2]
Dimethyl Sulfoxide (DMSO)100Soluble.[3]

Experimental Protocols

General Protocol for Solubilizing this compound

Due to its hydrophobic nature, a common strategy for preparing this compound for use in aqueous-based biological assays is to first dissolve it in a small amount of an organic solvent and then dilute it into the desired aqueous buffer.

Materials:

  • Lyophilized this compound

  • Organic solvent: Dimethyl sulfoxide (DMSO), ethanol, or 2,2,2-Trifluoroethanol (TFE)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Solvent Selection: Based on the experimental requirements, select an appropriate organic solvent. DMSO is effective for achieving high stock concentrations, while ethanol may be more suitable for certain cell-based assays due to lower toxicity at low final concentrations. TFE is often used for preparing nanoparticle dispersions.[3][4][5]

  • Preparation of Stock Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Add a small, precise volume of the chosen organic solvent to the vial to achieve a high concentration stock solution (e.g., 10-50 mg/mL).

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief sonication can aid in dissolving the peptide.[2][6]

  • Dilution into Aqueous Buffer:

    • Slowly add the organic stock solution dropwise to the vigorously vortexing aqueous buffer to the desired final concentration. This rapid mixing helps to prevent the peptide from precipitating out of solution.

    • Ensure the final concentration of the organic solvent is compatible with the experimental system (typically <1% v/v for cell-based assays).[7]

  • Final Preparation:

    • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may indicate aggregation.

    • For characterization or to remove any aggregates, the solution can be centrifuged at high speed, and the supernatant can be used.

Protocol for Preparation of this compound Nanoparticle Dispersion

This method is suitable for creating a more stable dispersion of this compound in an aqueous environment for administration or specific formulation studies.

Materials:

  • This compound

  • 2,2,2-Trifluoroethanol (TFE)

  • Ultrapure water

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution in TFE: Dissolve this compound in TFE to create a stock solution of a known concentration (e.g., 5.0 mM).[4]

  • Dispersion in Water:

    • In a separate tube, place the desired volume of ultrapure water.

    • While vigorously vortexing the water, rapidly inject the required volume of the this compound/TFE stock solution to achieve the final desired concentration. A common final concentration of TFE is 1% (v/v).[4][8]

  • Characterization: The resulting nanoparticle dispersion can be characterized by techniques such as Dynamic Light Scattering (DLS) to determine the size distribution and zeta potential of the nanoparticles.

Visualization of Experimental Workflows

Solubilization_Workflow cluster_initial_solubilization Initial Solubilization cluster_aqueous_dilution Aqueous Dilution Lyophilized_Gramicidin_B Lyophilized This compound Stock_Solution High Concentration Stock Solution Lyophilized_Gramicidin_B->Stock_Solution Dissolve in Organic_Solvent Organic Solvent (DMSO, Ethanol, TFE) Organic_Solvent->Stock_Solution Final_Solution Final Working Solution Stock_Solution->Final_Solution Dilute into Aqueous_Buffer Aqueous Buffer (e.g., PBS) Aqueous_Buffer->Final_Solution

Nanoparticle_Formation_Workflow Gramicidin_B This compound Stock_in_TFE Stock Solution in TFE Gramicidin_B->Stock_in_TFE TFE TFE TFE->Stock_in_TFE Vortexing Vigorous Vortexing Stock_in_TFE->Vortexing Ultrapure_Water Ultrapure Water Ultrapure_Water->Vortexing Nanoparticle_Dispersion Nanoparticle Dispersion Vortexing->Nanoparticle_Dispersion

Impact on Biological Activity and Formulation Strategies

The insolubility of this compound is a double-edged sword. While it poses a significant challenge for formulation and systemic delivery, its hydrophobicity is integral to its mechanism of action. This compound functions by inserting into the lipid bilayers of bacterial cell membranes, forming transmembrane channels that disrupt ion homeostasis, ultimately leading to cell death.[1] This direct interaction with the hydrophobic membrane core necessitates a non-polar character.

The primary implication of its insolubility for drug development is the limitation to topical applications, such as in creams and eye drops, where high aqueous solubility is not a prerequisite. Overcoming this limitation for broader therapeutic applications requires innovative formulation strategies. Research has explored the use of various carriers to enhance the aqueous dispersibility and delivery of gramicidins, including:

  • Liposomes and Lipid Nanoparticles: Encapsulating Gramicidin within lipid-based carriers can improve its stability and dispersibility in aqueous media.[9]

  • Polymeric Nanoparticles: Co-formulation with polymers can lead to the formation of stable nanoparticle dispersions.[8][10]

  • Surfactant Micelles: The use of surfactants can aid in the solubilization of gramicidin in aqueous solutions, although care must be taken to ensure the surfactant itself does not interfere with the biological system.

The development of such formulations is a key area of research aimed at unlocking the full therapeutic potential of this compound and related peptides. These strategies aim to create stable, effective, and less toxic delivery systems for this potent class of antibiotics.[9]

References

Methodological & Application

Protocol for Single-Channel Recording of Gramicidin B in Artificial Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gramicidin B is a naturally occurring ion channel-forming peptide produced by the soil bacterium Bacillus brevis. Like other gramicidins, it is a linear polypeptide composed of 15 alternating L- and D-amino acids. This compound differs from the more commonly studied Gramicidin A by a single amino acid substitution at position 11, where the tryptophan in Gramicidin A is replaced by a phenylalanine.[1][2][3] This seemingly minor change leads to significant differences in the single-channel conductance and lifetime of the channel.[1][2]

The functional gramicidin channel is formed by the transmembrane dimerization of two monomers, one from each leaflet of the lipid bilayer, to create a continuous pore.[3][4] This channel is selectively permeable to monovalent cations, with an ion selectivity sequence of Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺.[3] Divalent cations, such as Ca²⁺, can block the channel.[3] Single-channel recording is a powerful electrophysiological technique that allows for the direct measurement of the ionic current passing through a single gramicidin channel, providing insights into its biophysical properties, including conductance, ion selectivity, and gating kinetics (open and closed lifetimes).

This document provides a detailed protocol for the single-channel recording of this compound using the painted lipid bilayer technique.

Quantitative Data Summary

The following table summarizes the key single-channel parameters for Gramicidin A and this compound for comparison. Data is derived from studies using glycerylmonooleate membranes at a concentration of 1 M CsCl and an applied voltage of 100 mV.

ParameterGramicidin AThis compoundReference
Single-Channel Conductance (pS) 6515[1][2]
Mean Channel Lifetime (s) 0.41.8[1][2]
Ion Selectivity Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺[3]

Experimental Protocols

This protocol details the formation of a planar lipid bilayer and the subsequent incorporation and recording of single this compound channels.

Materials and Reagents
  • Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or Glyceryl monooleate (GMO)

  • Solvent: n-decane

  • This compound: Stock solution in ethanol (e.g., 1 mg/mL)

  • Electrolyte Solution: e.g., 1 M KCl or CsCl, buffered with 10 mM HEPES, pH 7.0

  • Bilayer Chamber: Commercially available or custom-made, consisting of two Teflon chambers separated by a thin partition with a small aperture (100-200 µm diameter).

  • Electrodes: Ag/AgCl electrodes

  • Amplifier: Patch-clamp amplifier (e.g., Axopatch 200B)

  • Data Acquisition System: Digitizer and software for data recording and analysis

  • Faraday Cage: To shield the setup from external electrical noise.

  • Microscope: For observing bilayer formation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_bilayer Bilayer Formation cluster_recording Single-Channel Recording prep_lipid Prepare Lipid Solution (e.g., 10-20 mg/mL in n-decane) paint_bilayer Paint Lipid Solution across Aperture prep_lipid->paint_bilayer prep_gramicidin Prepare this compound Dilution (e.g., 1-10 ng/mL in ethanol) add_gramicidin Add this compound to one or both Chambers prep_gramicidin->add_gramicidin prep_chamber Assemble and Clean Bilayer Chamber prep_chamber->paint_bilayer thinning Observe Bilayer Thinning (formation of black lipid membrane) paint_bilayer->thinning verify_bilayer Verify Bilayer Formation (Capacitance measurement) thinning->verify_bilayer verify_bilayer->add_gramicidin apply_voltage Apply Holding Potential (e.g., +100 mV) add_gramicidin->apply_voltage record_current Record Single-Channel Currents apply_voltage->record_current analyze_data Analyze Data (Conductance, Lifetimes) record_current->analyze_data

Caption: Experimental workflow for single-channel recording of this compound.

Step-by-Step Protocol

1. Preparation

  • Prepare Lipid Solution: Dissolve the chosen lipid (e.g., DPhPC or GMO) in n-decane to a final concentration of 10-20 mg/mL.

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL). From this stock, prepare fresh working dilutions in ethanol (e.g., 1-10 ng/mL) just before the experiment.

  • Assemble and Clean the Bilayer Chamber: Thoroughly clean the Teflon chambers and the partition with ethanol and deionized water. Ensure the aperture is clean and dry. Assemble the chamber and place it inside a Faraday cage to minimize electrical noise.

  • Fill Chambers with Electrolyte: Fill both chambers with the desired electrolyte solution, ensuring the solution level is above the aperture.

  • Position Electrodes: Place Ag/AgCl electrodes in each chamber, connecting them to the headstage of the patch-clamp amplifier.

2. Bilayer Formation (Painted Method)

  • Apply Lipid Solution: Using a fine paintbrush or a glass rod, apply a small amount of the lipid-in-decane solution over the aperture in the partition, creating a thick lipid film.

  • Monitor Bilayer Thinning: Observe the lipid film through a microscope. The film will gradually thin out due to the drainage of the lipid/solvent mixture into the surrounding torus. This thinning process is characterized by the appearance of interference patterns, which will disappear as the film thins to a bilayer, appearing black under reflected light. This is known as a "black lipid membrane" (BLM).

  • Verify Bilayer Formation: Monitor the electrical capacitance of the membrane using the amplifier. A stable capacitance reading of approximately 0.4-0.8 µF/cm² is indicative of a stable bilayer. The membrane resistance should be very high (>10 GΩ).

3. This compound Incorporation and Recording

  • Incorporate this compound: Add a small aliquot (e.g., 1-5 µL) of the diluted this compound solution to the aqueous phase of one or both chambers while gently stirring to facilitate incorporation into the bilayer.

  • Apply Voltage and Record: Apply a constant holding potential (e.g., +100 mV) across the bilayer and monitor the current. The spontaneous insertion and dimerization of this compound monomers will result in step-like increases in the current, corresponding to the opening of single channels.

  • Data Acquisition: Record the current traces at a suitable sampling rate (e.g., 5-10 kHz) and filter the signal (e.g., with a low-pass Bessel filter at 1-2 kHz) to reduce high-frequency noise.

4. Data Analysis

  • Idealize Records: Use appropriate software to create an idealized record of the current trace, which represents the channel openings and closings as discrete events.

  • Generate Histograms: Create an all-points histogram of the current trace to determine the single-channel current amplitude. The peaks in the histogram will correspond to the closed state (0 pA) and the open state(s).

  • Calculate Conductance: Calculate the single-channel conductance (γ) using Ohm's law: γ = I / V, where I is the single-channel current amplitude and V is the applied voltage.

  • Determine Lifetimes: Measure the duration of the open and closed events from the idealized record to generate open- and closed-time distributions. The mean open lifetime (τ_open) can be determined by fitting the open-time distribution with an exponential function.

Mechanism of Ion Transport

The gramicidin channel facilitates the transport of monovalent cations down their electrochemical gradient. The channel is a narrow pore lined by the peptide backbone, with the amino acid side chains facing outwards towards the lipid acyl chains.[3] Ions move through the channel in a single file, partially dehydrating to enter the pore. The alternating L- and D-amino acid sequence is crucial for forming the β-helical structure of the channel.[3]

G cluster_membrane Lipid Bilayer monomer1 Monomer 1 (this compound) dimer {Functional Dimer | (Ion Channel)} monomer1:h->dimer:h Dimerization monomer2 Monomer 2 (this compound) monomer2:h->dimer:h ion_in Ion (intracellular) dimer->ion_in ion_out Ion (extracellular) ion_out->dimer Translocation

Caption: Formation and function of the this compound ion channel.

Troubleshooting

  • Unstable Bilayer:

    • Ensure the aperture is clean.

    • Use fresh lipid solution.

    • Vibrations can disrupt the bilayer; use an anti-vibration table.

  • No Channel Activity:

    • Increase the concentration of this compound.

    • Ensure proper stirring to facilitate incorporation.

    • Verify the integrity of the this compound stock solution.

  • Noisy Recordings:

    • Ensure the setup is properly shielded in a Faraday cage.

    • Check for proper grounding of all equipment.

    • Use fresh electrolyte solutions.

  • Multiple Channel Insertions:

    • Decrease the concentration of this compound.

    • Reduce the incubation time.

Conclusion

This protocol provides a comprehensive guide for the single-channel recording of this compound. By carefully following these procedures, researchers can obtain high-quality data to characterize the biophysical properties of this important ion channel. The study of this compound, in comparison to Gramicidin A, offers valuable insights into the structure-function relationships of ion channels and the role of specific amino acid residues in determining channel conductance and kinetics.

References

Application Note: Unveiling the Conformational Plasticity of Gramicidin B using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gramicidin B, a naturally occurring linear pentadecapeptide antibiotic, forms ion channels within lipid membranes, disrupting the essential ion gradients of target cells. Its efficacy and mechanism of action are intrinsically linked to its three-dimensional conformation. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides valuable insights into the secondary structure of peptides and proteins in various environments. This application note details the use of CD spectroscopy to study the conformational changes of this compound in membrane-mimicking environments, specifically in dipalmitoylphosphatidylcholine (DPPC) vesicles and sodium dodecyl sulfate (SDS) micelles. Understanding these conformational shifts is crucial for the rational design of novel antibiotics and for elucidating the structure-function relationships of membrane-active peptides.

Principle of Circular Dichroism Spectroscopy

Circular dichroism is the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the primary source of the CD signal in the far-UV region (190-250 nm) arises from the amide bonds of the polypeptide backbone. The distinct folding patterns of secondary structures, such as α-helices, β-sheets, and random coils, result in characteristic CD spectra. This sensitivity allows for the qualitative and quantitative analysis of a peptide's secondary structure content and its response to environmental changes.

Experimental Protocols

Materials and Reagents
  • This compound (high purity)

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Sodium dodecyl sulfate (SDS)

  • Trifluoroethanol (TFE), spectroscopic grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water (Milli-Q or equivalent)

  • Nitrogen gas (high purity)

Protocol 1: Preparation of this compound in DPPC Vesicles
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in TFE.

  • Lipid Film Formation: In a round-bottom flask, dissolve a known amount of DPPC in chloroform. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration and Vesicle Formation: Hydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 10 mg/mL. Vortex the suspension vigorously for 5 minutes to form multilamellar vesicles (MLVs).

  • Sonication: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice using a probe sonicator until the solution becomes clear.

  • Incorporation of this compound: Add the this compound stock solution to the SUV suspension to achieve the desired peptide-to-lipid molar ratio (e.g., 1:100). The final concentration of this compound for CD analysis should be in the range of 0.1-0.2 mg/mL.

  • Incubation: Incubate the mixture at a temperature above the phase transition temperature of DPPC (41°C) for at least 30 minutes to ensure proper incorporation of the peptide into the lipid bilayer.

  • Blank Preparation: Prepare a blank sample containing only DPPC vesicles in PBS at the same concentration used for the sample.

Protocol 2: Preparation of this compound in SDS Micelles
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in TFE.

  • Micelle Solution: Prepare a 50 mM SDS solution in deionized water.

  • Incorporation of this compound: Add the this compound stock solution to the SDS micelle solution to a final peptide concentration of 0.1-0.2 mg/mL.

  • Incubation: Gently mix the solution and incubate at room temperature for 15-20 minutes to allow for the partitioning of the peptide into the micelles.

  • Blank Preparation: Prepare a blank sample containing only SDS micelles in deionized water at the same concentration.

CD Spectrometer Settings and Data Acquisition
  • Instrument Purging: Purge the CD spectrometer with high-purity nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.

  • Cuvette: Use a quartz cuvette with a path length of 0.1 cm.

  • Instrument Parameters:

    • Wavelength Range: 190-260 nm

    • Data Pitch: 0.5 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time: 2 seconds

    • Accumulations: 3-5 scans

    • Temperature: 25°C (or as required for the experiment)

  • Data Collection:

    • Record the spectrum of the blank solution first.

    • Record the spectrum of the this compound sample.

    • Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of this compound.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:

    MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l)

    where:

    • n = number of amino acid residues (15 for this compound)

    • c = molar concentration of the peptide (mol/L)

    • l = path length of the cuvette (cm)

Data Presentation

The conformation of this compound exhibits significant differences when incorporated into lipid vesicles versus detergent micelles. These differences are reflected in their respective CD spectra.

EnvironmentWavelength (nm)Mean Residue Ellipticity (deg·cm²·dmol⁻¹)Inferred Secondary Structure
DPPC Vesicles ~208NegativePredominantly β-sheet/β-turn
~225PositiveCharacteristic of β-helical structure
SDS Micelles ~208Strong Negativeα-helical and/or β-sheet
~222Negativeα-helical and/or β-sheet

Note: The exact MRE values can vary depending on experimental conditions such as peptide-to-lipid ratio, temperature, and buffer composition. The data presented here are representative of the expected spectral features.

Mandatory Visualization

Experimental Workflow for CD Spectroscopy of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_vesicles DPPC Vesicles cluster_micelles SDS Micelles cluster_cd_analysis CD Spectroscopy Analysis cluster_data_interp Data Interpretation p1 Prepare this compound stock in TFE p5 Incorporate this compound into SUVs p1->p5 p2 Create DPPC lipid film p3 Hydrate film to form MLVs p2->p3 p4 Sonicate to form SUVs p3->p4 p4->p5 p6 Incubate above Tm p5->p6 cd3 Record Blank Spectrum (Vesicles/Micelles only) p6->cd3 m1 Prepare this compound stock in TFE m3 Add this compound to micelles m1->m3 m2 Prepare SDS micelle solution m2->m3 m4 Incubate at room temperature m3->m4 m4->cd3 cd1 Purge Spectrometer with Nitrogen cd2 Set Instrument Parameters (Wavelength, Speed, etc.) cd1->cd2 cd2->cd3 cd4 Record Sample Spectrum (this compound) cd3->cd4 cd5 Subtract Blank from Sample cd4->cd5 cd6 Convert to Mean Residue Ellipticity cd5->cd6 i1 Analyze CD Spectra cd6->i1 i2 Determine Secondary Structure i1->i2 i3 Compare Conformations (Vesicles vs. Micelles) i2->i3

Caption: Experimental workflow for studying this compound conformation using CD spectroscopy.

Logical Relationship of this compound Conformation in Different Environments

conformation_relationship cluster_environments Membrane-Mimicking Environments cluster_conformations Resulting Conformations GB This compound (Unstructured in solution) Vesicles DPPC Vesicles (Bilayer) GB->Vesicles Incorporation Micelles SDS Micelles (Monolayer) GB->Micelles Partitioning Beta_Helix β-Helical Dimer (Channel Conformation) Vesicles->Beta_Helix Favors Alpha_Beta α-Helical / β-Sheet (Non-channel Conformation) Micelles->Alpha_Beta Induces

Caption: Influence of membrane environment on this compound conformation.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of this compound in different membrane-mimicking environments. The distinct CD spectra observed in DPPC vesicles and SDS micelles highlight the conformational plasticity of this peptide, which is crucial for its biological function. The protocols and data presented in this application note provide a framework for researchers to investigate the structure-activity relationships of this compound and other membrane-active peptides, aiding in the development of new therapeutic agents. When incorporated into dipalmitoylphosphatidylcholine vesicles, the CD spectra of gramicidins A and B are quite similar, indicating that the two channel structures could be similar.[1] However, when incorporated into lysophosphatidylcholine micelles, the CD spectrum of this compound differs from that of gramicidin A or C.[1]

References

Application Note & Protocol: Antimicrobial Susceptibility Testing of Gramicidin against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the antimicrobial susceptibility of Gramicidin against Gram-positive bacteria using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). It includes reference data, a step-by-step experimental workflow, and a description of the antibiotic's mechanism of action.

Introduction

Gramicidin is a complex of linear polypeptide antibiotics produced by the soil bacterium Brevibacillus brevis. The commercial form, often referred to as Gramicidin D, is a mixture of Gramicidin A, B, and C, with Gramicidin A being the major component (~80%).[1][2] These peptides exert potent antimicrobial activity, particularly against Gram-positive bacteria.[1][3]

The primary mechanism of action involves the formation of transmembrane channels. Two gramicidin monomers dimerize within the bacterial cell membrane to form a β-helical structure.[4] This structure acts as a channel, rendering the membrane permeable to monovalent cations like potassium (K+) and sodium (Na+).[1][4] The resulting disruption of the cell's essential ion gradients leads to the dissipation of membrane potential, inhibition of respiration, and ultimately, cell death.[5]

Due to its hemolytic activity, gramicidin is not used systemically but is a common component in topical preparations, such as creams and eye drops, for treating surface-level bacterial infections.[1][5] Accurate determination of its potency through antimicrobial susceptibility testing (AST) is crucial for research and development. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining the MIC of an antimicrobial agent.[6][7]

Mechanism of Action

Gramicidin's bactericidal effect is achieved through the formation of ion channels in the bacterial cytoplasmic membrane. This process disrupts the fundamental electrochemical gradients necessary for cell survival.

cluster_0 Extracellular Space cluster_1 Bacterial Cytoplasmic Membrane cluster_2 Cytoplasm Na_ion Na+ Dimer Functional Dimer (β-helix Channel) Na_ion->Dimer Na+ Influx Gram_A Gramicidin Monomer Gram_A->Dimer Dimerization Gram_B Gramicidin Monomer Gram_B->Dimer K_ion K+ Dimer->K_ion K+ Efflux Death Membrane Depolarization & Cell Death Dimer->Death Disruption of Ion Gradient

Caption: Mechanism of Gramicidin action on a bacterial cell membrane.

Quantitative Susceptibility Data

The following table summarizes reported Minimum Inhibitory Concentration (MIC) values for gramicidin variants against common Gram-positive bacteria. Note that data specifically for Gramicidin B is scarce; the data presented is often for Gramicidin S (a related cyclic peptide) or the Gramicidin A/D complex.

Antimicrobial AgentBacterial SpeciesStrainMIC (µg/mL)Reference
Gramicidin AStaphylococcus aureus(Not Specified)~0.5[3]
Gramicidin S (GS)Staphylococcus aureus(Not Specified)3.9 - 7.8[8]
Gramicidin S (GS)Enterococcus faecium(Not Specified)7.8 - 62.5[8]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol aligns with CLSI guidelines for determining the MIC of antimicrobial peptides.[6][7][9]

Principle

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism. The test is performed in a 96-well microtiter plate where a standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent.

Materials and Reagents
  • Gramicidin D (e.g., Sigma-Aldrich G5002)

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • Cation-Adjusted Mueller-Hinton II Broth (CAMHB)

  • Sterile 96-well polypropylene microtiter plates (low-binding plates are recommended for peptides)[10]

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Incubator (35-37°C)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

Step-by-Step Procedure

Step 1: Preparation of Gramicidin Stock Solution Gramicidin is practically insoluble in water and must be dissolved in an organic solvent.[2][11]

  • Prepare a high-concentration stock solution (e.g., 1,280 µg/mL) of Gramicidin in 100% DMSO or ethanol.[12]

  • Ensure the peptide is fully dissolved. This stock solution can be stored at -20°C.

  • On the day of the assay, prepare an intermediate or working solution by diluting the stock solution in CAMHB. Note: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Transfer the colonies to a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[6][13] This typically requires a 1:100 to 1:200 dilution.

Step 3: Assay Plate Preparation (Serial Dilution)

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

  • Add 200 µL of the gramicidin working solution (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

  • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the Growth Control (no antibiotic).

  • Well 12 will serve as the Sterility Control (no antibiotic, no bacteria).

Step 4: Inoculation

  • Add 100 µL of the standardized bacterial inoculum (from Step 2) to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The antibiotic concentrations have been diluted by half to their final test concentrations.

Step 5: Incubation

  • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

Step 6: Reading the MIC

  • Visually inspect the plate. The Sterility Control (well 12) should be clear, and the Growth Control (well 11) should be turbid.

  • The MIC is the lowest concentration of gramicidin at which there is no visible growth (i.e., the first clear well in the dilution series).

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) start Start prep_stock 1. Prepare Gramicidin Stock in DMSO/Ethanol start->prep_stock prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland -> Dilute) start->prep_inoculum serial_dilution 3. Perform 2-fold Serial Dilution of Gramicidin in CAMHB prep_stock->serial_dilution inoculate 5. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate add_controls 4. Prepare Growth & Sterility Controls serial_dilution->add_controls add_controls->inoculate incubation 6. Incubate Plate (37°C, 18-24h) inoculate->incubation read_mic 7. Read Results (Determine MIC) incubation->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Important Considerations

  • Solubility: Gramicidin's poor aqueous solubility is a critical handling consideration. Always prepare the initial stock solution in an appropriate organic solvent like DMSO or ethanol before diluting in broth.[2]

  • Adsorption: As a peptide, gramicidin may adsorb to the surface of standard polystyrene labware, which can lead to an overestimation of the MIC. The use of low-binding polypropylene plates is recommended to minimize this effect.[6][10]

  • Media: Use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is essential for reproducibility and is the standard medium recommended by CLSI for susceptibility testing of most non-fastidious bacteria. The cation concentration can influence the activity of some antimicrobial agents.

  • Controls: The inclusion of sterility and growth controls in every assay is mandatory to validate the results. The test is invalid if the sterility control is turbid or the growth control is clear.

References

Application Notes and Protocols: Assessing the Hemolytic Activity of Gramicidin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin B is a peptide antibiotic that constitutes a minor component of the commercially available Gramicidin D. Like other gramicidins, it exhibits potent antimicrobial activity by forming transmembrane channels, which disrupts ion homeostasis and leads to cell death. However, this mechanism is not specific to microbial cells and can also affect eukaryotic cells, such as human red blood cells (RBCs), causing hemolysis. Therefore, assessing the hemolytic activity of this compound is a critical step in evaluating its therapeutic potential and safety profile. These application notes provide a detailed protocol for determining the hemolytic activity of this compound, including data presentation and visualization of the experimental workflow and mechanism of action.

Mechanism of Gramicidin-Induced Hemolysis

Gramicidins induce hemolysis through a process known as colloid-osmotic lysis. The peptide monomers insert into the erythrocyte membrane and dimerize to form transmembrane channels or pores.[1] These channels are permeable to monovalent cations, leading to an influx of ions like Na+ and K+ down their concentration gradients.[2] This influx of ions increases the intracellular osmotic pressure, causing water to enter the cell, which leads to swelling and eventual rupture of the red blood cell membrane, releasing hemoglobin into the surrounding medium.[2]

Data Presentation

While specific quantitative data for the hemolytic activity of pure this compound is not widely available in the public literature, the following tables summarize the hemolytic activity of the closely related Gramicidin S and the commercial mixture Gramicidin D, which contains this compound. This data is provided for comparative purposes. The HC50 value represents the concentration of the peptide that causes 50% hemolysis of red blood cells.

Table 1: Hemolytic Activity of Gramicidin S and its Analogs

CompoundHC50 (µg/mL)Red Blood Cell SourceReference
Gramicidin S16Sheep[1]
Gramicidin S35.2Not Specified[3]
Gramicidin S Analog 15.90 ± 0.23Human[4]
Gramicidin S Analog 832.81 ± 0.51Human[4]

Table 2: Hemolytic Activity of Gramicidin D

CompoundActivityObservations
Gramicidin DHighly HemolyticNot suitable for internal administration due to high toxicity to red blood cells.

Note: Gramicidin D is a mixture typically containing Gramicidin A (~80%), this compound (~6%), and Gramicidin C (~14%). The high hemolytic activity of the mixture is a key characteristic.

Experimental Protocols

This section provides a detailed, step-by-step protocol for assessing the hemolytic activity of this compound.

Materials and Reagents

  • This compound (or Gramicidin D as a reference)

  • Freshly collected human or animal (e.g., sheep, rat) red blood cells (RBCs) with an appropriate anticoagulant (e.g., EDTA, heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) or distilled water (for 100% hemolysis control)

  • 96-well round-bottom microtiter plates

  • Spectrophotometer capable of reading absorbance at 414 nm, 540 nm, or 577 nm

  • Centrifuge with a microplate rotor

  • Incubator at 37°C

Protocol

1. Preparation of Red Blood Cell Suspension a. Collect whole blood into a tube containing an anticoagulant. b. Centrifuge the blood at 500 x g for 10 minutes at 4°C to pellet the RBCs. c. Carefully aspirate and discard the supernatant (plasma and buffy coat). d. Resuspend the RBC pellet in 5-10 volumes of cold PBS (pH 7.4). e. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant. f. Repeat the washing step (d-e) two more times to ensure complete removal of plasma proteins. g. After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) RBC suspension. For example, add 200 µL of packed RBCs to 9.8 mL of PBS.

2. Preparation of this compound Solutions a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration. b. Perform serial dilutions of the this compound stock solution in PBS to achieve the desired final concentrations for the assay. It is recommended to test a wide range of concentrations to determine the dose-response relationship.

3. Hemolysis Assay Procedure a. In a 96-well round-bottom microtiter plate, add 100 µL of the various this compound dilutions to the respective wells in triplicate. b. For the negative control (0% hemolysis), add 100 µL of PBS to three wells. c. For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to three wells. d. Add 100 µL of the 2% RBC suspension to all wells, bringing the total volume in each well to 200 µL. e. Gently mix the contents of the wells by pipetting up and down or by gently tapping the plate. f. Incubate the plate at 37°C for 1 hour.

4. Quantification of Hemolysis a. After incubation, centrifuge the microtiter plate at 1000 x g for 10 minutes to pellet the intact RBCs and cell debris. b. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Be cautious not to disturb the RBC pellet. c. Measure the absorbance of the supernatant at 414 nm (Soret band of hemoglobin), 540 nm, or 577 nm using a spectrophotometer.

5. Data Analysis a. Calculate the percentage of hemolysis for each this compound concentration using the following formula:

Visualizations

Experimental Workflow Diagram

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis rbc_prep Prepare 2% RBC Suspension add_rbc Add RBC Suspension to all wells rbc_prep->add_rbc gram_prep Prepare this compound Serial Dilutions plate_setup Set up 96-well plate: - this compound dilutions - Positive Control (Triton X-100) - Negative Control (PBS) gram_prep->plate_setup plate_setup->add_rbc incubation Incubate at 37°C for 1 hour add_rbc->incubation centrifuge Centrifuge plate at 1000 x g for 10 min incubation->centrifuge transfer Transfer supernatant to a new plate centrifuge->transfer read_abs Read Absorbance (414, 540, or 577 nm) transfer->read_abs calc_hemolysis Calculate % Hemolysis read_abs->calc_hemolysis plot_curve Plot Dose-Response Curve calc_hemolysis->plot_curve det_hc50 Determine HC50 Value plot_curve->det_hc50

Caption: Experimental workflow for the hemolytic activity assay of this compound.

Signaling Pathway/Mechanism of Action Diagram

Gramicidin_Hemolysis_Mechanism cluster_membrane Erythrocyte Membrane cluster_ion_flux Ion Flux cluster_osmotic_lysis Colloid-Osmotic Lysis gram_mono This compound Monomer gram_dimer Transmembrane Channel (Dimer) gram_mono->gram_dimer Inserts & Dimerizes ion_influx Na+, K+ Influx gram_dimer->ion_influx Forms Channel osmotic_imbalance Increased Intracellular Osmotic Pressure ion_influx->osmotic_imbalance Causes water_influx Water Influx osmotic_imbalance->water_influx Leads to cell_swelling Cell Swelling water_influx->cell_swelling cell_lysis Hemolysis (Hemoglobin Release) cell_swelling->cell_lysis

Caption: Mechanism of this compound-induced hemolysis.

References

Troubleshooting & Optimization

improving Gramicidin B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Gramicidin B solubility in in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a peptide antibiotic that, along with Gramicidin A and C, is a component of the commercially available mixture Gramicidin D.[1][2][3] It is a linear polypeptide composed of 15 hydrophobic amino acids, which contributes to its poor water solubility.[1] In aqueous solutions, it tends to form colloidal suspensions rather than a true solution.[2][4] This low aqueous solubility can lead to precipitation and aggregation, making it difficult to achieve accurate and reproducible concentrations for in vitro assays.[5]

Q2: What is the primary mechanism of action of this compound?

This compound functions by forming transmembrane channels in lipid bilayers.[1][6] These channels are permeable to monovalent cations, such as potassium (K+) and sodium (Na+).[2] The formation of these channels disrupts the crucial ion gradients across the cell membrane, leading to a breakdown of cellular function and ultimately, cell death.[1][2][6]

Q3: In which solvents is this compound soluble?

This compound is practically insoluble in water but shows good solubility in various organic solvents.[4][6] Common choices for preparing stock solutions include dimethyl sulfoxide (DMSO) and ethanol.[6][7][8] It is also soluble in other alcohols like methanol and isopropanol, as well as acetone and formamide.[4]

Troubleshooting Guide

Issue: My this compound precipitates when I add it to my aqueous assay buffer.

This is a common issue due to the hydrophobic nature of this compound. Here are several approaches to troubleshoot this problem:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay medium is as low as possible to avoid solvent-induced artifacts or cytotoxicity, but high enough to maintain this compound solubility.[5][7] It is often recommended to keep the final DMSO concentration below 1%, and ideally below 0.1%.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in your aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01% - 0.05%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions for cell-free assays.[5][9] Note that these are not suitable for cell-based assays as they can be cytotoxic.

  • Formulate as a Colloidal Dispersion: For some applications, creating a nanoparticle or colloidal dispersion can be effective. This involves dissolving the peptide in a volatile organic solvent like trifluoroethanol (TFE), followed by rapid injection into the aqueous buffer.[10] This results in a suspension of nanoparticles rather than a true solution.

Issue: I am observing inconsistent results in my bioassays.

Inconsistent results can often be traced back to issues with the this compound solution.

  • Ensure Complete Dissolution of Stock: Before making dilutions, ensure your this compound is completely dissolved in the organic solvent. Gentle warming may be necessary for some solvents like ethanol.[4]

  • Use Fresh Solvents: DMSO is hygroscopic, meaning it absorbs moisture from the air. This can reduce its effectiveness as a solvent for hydrophobic compounds. Use fresh, anhydrous DMSO for preparing your stock solutions.[6]

  • Vortex During Dilution: When diluting the stock solution into your aqueous buffer, vortex the buffer to ensure rapid and even distribution of the peptide, which can minimize localized high concentrations that are prone to precipitation.

  • Prepare Fresh Dilutions: Due to its tendency to aggregate in aqueous media, it is best to prepare the final working solutions of this compound immediately before use. Do not store aqueous dilutions for extended periods.[7]

Quantitative Data Summary

The solubility of this compound can vary depending on the specific preparation and the solvent used. The following table summarizes reported solubility data.

SolventReported SolubilityMolar Concentration (approx.)Reference
Dimethyl Sulfoxide (DMSO)100 mg/mL53.12 mM[6]
Ethanol20 mg/mL - 50 mg/mL10.62 mM - 26.56 mM[4][6]
Methanol> 20 mg/mL> 10.62 mM[4]
Isopropanol> 20 mg/mL> 10.62 mM[4]
Acetone> 20 mg/mL> 10.62 mM[4]
Formamide> 20 mg/mL> 10.62 mM[4]
WaterInsoluble (6 mg/L)~ 3.2 µM[2][6]

Note: The molecular weight of this compound is approximately 1882.3 g/mol . Commercial preparations of Gramicidin D are a mix, with Gramicidin A being the major component.[1][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 10 mg of this compound.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration. For 10 mg of this compound, add 1 mL of DMSO to make a 10 mg/mL solution.

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. A 1 mg/mL solution in ethanol has been reported to be stable for at least 30 days when stored at 2-8°C.[4]

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol outlines the dilution of a DMSO stock solution into an aqueous buffer for a final assay concentration of 10 µg/mL.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mg/mL stock solution. For example, dilute the stock 1:100 in DMSO to get a 100 µg/mL solution. This helps in achieving a more accurate final dilution.

  • Final Dilution: Add the required volume of the 100 µg/mL intermediate stock to your pre-warmed (if applicable) aqueous assay buffer while vortexing. To achieve a final concentration of 10 µg/mL in a final volume of 1 mL, add 100 µL of the 100 µg/mL intermediate solution to 900 µL of buffer.

  • Immediate Use: Use the freshly prepared working solution immediately in your assay to prevent precipitation and aggregation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store intermediate Prepare Intermediate Dilution (in DMSO) store->intermediate Thaw one aliquot final_dilution Dilute into Aqueous Buffer (while vortexing) intermediate->final_dilution use_now Use Immediately in Assay final_dilution->use_now troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Buffer? sol1 Decrease final solvent concentration start->sol1 Yes sol2 Perform serial dilutions start->sol2 Yes sol3 Add surfactant (cell-free assays) start->sol3 Yes sol4 Prepare fresh dilutions just before use start->sol4 Yes check check sol1->check Still Precipitates? sol2->check sol3->check sol4->check success Proceed with Assay check->success No consider_alt Consider alternative formulation (e.g., colloidal dispersion) check->consider_alt Yes

References

Technical Support Center: Preventing Gramicidin B Aggregation in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Gramicidin B and lipid bilayers.

Frequently Asked Questions (FAQs)

Q1: What is the primary functional form of this compound in a lipid bilayer?

This compound functions as a channel-forming dimer. This transmembrane structure is formed by the head-to-head association of two helical this compound monomers, one from each leaflet of the lipid bilayer.[1] This dimerization creates a pore that allows the passage of monovalent cations.

Q2: What are the main factors that influence the aggregation and channel formation of this compound?

The equilibrium between non-conducting monomers and conducting dimers is primarily influenced by the physical properties of the lipid bilayer. Key factors include:

  • Lipid Bilayer Thickness: A hydrophobic mismatch between the length of the Gramicidin dimer and the thickness of the bilayer can destabilize the channel.[2][3]

  • Lipid Intrinsic Curvature: The inherent tendency of lipid monolayers to curve affects the energy required to form the channel structure.[4]

  • Lipid Composition: The types of phospholipids and the presence of other molecules like cholesterol can alter bilayer properties and thus affect gramicidin aggregation.[5][6]

Q3: How does cholesterol affect this compound aggregation?

Cholesterol generally attenuates the interaction of gramicidin with phospholipid bilayers. It can lead to the peptide being located in a more polar environment near the bilayer surface, potentially hindering the formation of transmembrane dimers.[7] In some cases, cholesterol can inhibit the formation of non-lamellar phases induced by gramicidin.

Q4: Can the solvent used to dissolve this compound affect its incorporation into the lipid bilayer?

Yes, the solvent history of gramicidin can influence its initial conformation. However, studies on Gramicidin A suggest that once incorporated into a lipid bilayer, the channel properties are primarily determined by the membrane environment, not the initial solvent, as long as the solvent itself doesn't partition into the membrane and alter its properties.[8]

Troubleshooting Guides

Issue 1: Low or no single-channel currents observed during Black Lipid Membrane (BLM) experiments.

Possible Cause Troubleshooting Step
Insufficient this compound concentration Gradually increase the concentration of this compound added to the aqueous phase on both sides of the BLM.
Unstable BLM Ensure the aperture in the Teflon partition is properly pre-treated with alkane solution. Verify the quality and concentration of the lipid solution.
Incorrect solvent for this compound stock Prepare a fresh stock solution of this compound in a high-quality solvent like ethanol or DMSO.[9]
Inappropriate lipid composition Use a lipid composition with a hydrophobic thickness that more closely matches the length of the this compound dimer (approximately 2.2 nm).[2]
Electrical noise Check for proper grounding of the setup and ensure the Faraday cage is effectively shielding from external electrical noise.[10]

Issue 2: Rapid aggregation and precipitation of this compound in liposome preparations.

Possible Cause Troubleshooting Step
High peptide-to-lipid ratio Decrease the molar ratio of this compound to lipid.
Unfavorable lipid composition Incorporate lipids that promote bilayer stability and discourage peptide aggregation, such as those with a slight negative charge.
Incorrect hydration buffer Ensure the pH and ionic strength of the hydration buffer are optimal for both liposome stability and this compound insertion.
Temperature below lipid phase transition Prepare and hydrate the liposomes at a temperature above the gel-to-liquid crystalline phase transition temperature of the chosen lipids.[5]

Quantitative Data Summary

Table 1: Effect of Lipid Bilayer Thickness on Gramicidin Channel Lifetime

Lipid Bilayer CompositionHydrophobic Thickness (d₀) (nm)Mean Channel Lifetime (τ) (s)Reference
Monolein/squalene2.62~1.8[2]
Monolein/squalene2.89~0.8[2]
Monolein/squalene3.11~0.3[2]
DPhPC/n-decane3.0~1.0[11]
DOPC/n-decane3.2~0.5[11]

Table 2: Influence of Lipid Composition on Bilayer Thickness

Lipid CompositionPhosphate-to-Phosphate Distance (PtP) (Å)Reference
Pure DLPC30.8[3]
DLPC/Gramicidin D (10:1)32.1[3]
Pure DMPC35.3[3]
DMPC/Gramicidin D (10:1)32.7[3]

Experimental Protocols

Protocol 1: Black Lipid Membrane (BLM) Single-Channel Recording of this compound

Objective: To measure the single-channel currents of this compound in a planar lipid bilayer.

Materials:

  • BLM setup (Teflon chamber with two compartments separated by a partition with a small aperture, Ag/AgCl electrodes, amplifier, data acquisition system)

  • Lipid solution (e.g., 10 mg/mL DPhPC in n-decane)

  • This compound stock solution (e.g., 1 µg/mL in ethanol)

  • Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0)

  • Alkane solution for pre-treating the aperture (e.g., 1% hexadecane in pentane)

  • Paintbrush

Procedure:

  • Chamber Setup: Assemble the BLM chamber and fill both compartments with the electrolyte solution.

  • Electrode Placement: Insert the Ag/AgCl electrodes into each compartment.

  • Aperture Pre-treatment: Using the paintbrush, apply a small amount of the alkane solution to the aperture in the Teflon partition.

  • BLM Formation: Apply a small amount of the lipid solution to the aperture using the paintbrush to form the bilayer. Monitor the formation by measuring the membrane capacitance until a stable value is reached, indicating a bilayer has formed.

  • This compound Addition: Add a small aliquot of the this compound stock solution to the aqueous phase on both sides of the bilayer. Stir gently.

  • Data Recording: Apply a constant voltage (e.g., 100 mV) across the membrane and record the current. Step-wise fluctuations in the current correspond to the opening and closing of single this compound channels.[12][13]

  • Data Analysis: Analyze the recorded current traces to determine the single-channel conductance and mean channel lifetime.

Protocol 2: Incorporation of this compound into Liposomes for Spectroscopic Studies

Objective: To prepare liposomes containing this compound for analysis by techniques such as FTIR or Raman spectroscopy.

Materials:

  • Phospholipids (e.g., DMPC, DPPC)

  • Cholesterol (optional)

  • This compound

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid/Peptide Mixture: Dissolve the desired amounts of phospholipids, cholesterol (if used), and this compound in the organic solvent in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid/peptide film on the wall of the flask.

  • Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate the lipid/peptide film by gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion: To form large unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times.

  • Characterization: The resulting liposome suspension is now ready for spectroscopic analysis.[6][14]

Visualizations

Preventing_Gramicidin_Aggregation cluster_factors Factors Influencing Aggregation cluster_outcomes Observed States Bilayer_Thickness Bilayer Thickness Monomers Non-conducting Monomers Bilayer_Thickness->Monomers Mismatch Dimers Conducting Dimers (Channels) Bilayer_Thickness->Dimers Match Lipid_Curvature Lipid Intrinsic Curvature Lipid_Curvature->Monomers High Stress Lipid_Curvature->Dimers Low Stress Lipid_Composition Lipid Composition Lipid_Composition->Bilayer_Thickness Lipid_Composition->Lipid_Curvature Monomers->Dimers Dimerization Aggregates Non-functional Aggregates Monomers->Aggregates High Concentration Dimers->Monomers Dissociation

Caption: Factors influencing this compound monomer-dimer equilibrium.

Experimental_Workflow Start Prepare Lipid and this compound Solutions Incorporate Incorporate this compound into Lipid Bilayer (BLM or Liposomes) Start->Incorporate Measure Perform Measurement (e.g., Single-Channel Recording, Spectroscopy) Incorporate->Measure Analyze Analyze Data (Channel Lifetime, Conductance, Conformation) Measure->Analyze Troubleshoot Troubleshoot based on Results Analyze->Troubleshoot Optimize Optimize Experimental Conditions (Lipid Composition, Concentration) Troubleshoot->Optimize Problem Identified End Successful Characterization Troubleshoot->End No Issues Optimize->Incorporate

Caption: A generalized workflow for studying this compound in lipid bilayers.

References

optimizing Gramicidin B concentration for clear single-channel data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gramicidin B to obtain clear single-channel data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it form channels?

This compound is a naturally occurring peptide ionophore. It inserts into lipid bilayers as a monomer and forms a functional ion channel by dimerizing with another monomer from the opposite leaflet of the membrane. This head-to-head dimerization creates a transmembrane pore that is selectively permeable to monovalent cations.

Q2: What are the key differences between Gramicidin A, B, and C?

Gramicidin A, B, and C are natural variants that differ by a single amino acid at position 11. In Gramicidin A, this residue is tryptophan, in this compound it is phenylalanine, and in Gramicidin C it is tyrosine. These substitutions lead to significant differences in their single-channel conductance.[1][2]

Q3: What is the expected single-channel conductance for this compound?

The single-channel conductance of this compound is influenced by the lipid composition of the bilayer and the ionic concentration of the recording solution. Studies have shown that the conductance of this compound is significantly different from that of Gramicidin A.[1] For instance, in glycerylmonooleate membranes, a clear distinction in conductance is observed.[1]

Q4: How does lipid composition affect this compound channel activity?

The properties of the lipid bilayer, such as thickness, curvature, and surface charge, play a crucial role in modulating this compound channel formation and function. Changes in lipid composition can alter the energy landscape for the monomer-dimer equilibrium, thereby affecting the channel's lifetime and opening frequency.[3][4][5] For example, the distribution of single-channel conductance is narrower in glycerylmonooleate membranes compared to dioleoyl phosphatidylcholine membranes.[1]

Troubleshooting Guide

Issue 1: No single-channel events are observed.

  • Question: I have added this compound to my bilayer setup, but I am not seeing any channel openings. What could be the problem?

  • Answer: This issue can arise from several factors:

    • Insufficient this compound concentration: The concentration of this compound in your stock solution or the final concentration in the aqueous phase may be too low. It is recommended to start with a low concentration (in the pM to nM range) and gradually increase it.[6]

    • Poor incorporation into the membrane: Ensure that the solvent used to dissolve this compound is appropriate and has fully evaporated if preparing lipid-gramicidin mixtures. The method of addition (to the aqueous phase or co-solubilization with lipids) can also impact incorporation.[7]

    • Bilayer instability: The lipid bilayer may not be stable. Monitor the baseline current and capacitance to ensure the integrity of the membrane.

    • Inactive this compound: Verify the quality and storage conditions of your this compound stock.

Issue 2: The recording is too noisy to resolve single channels.

  • Question: My baseline is very noisy, and it's difficult to distinguish clear single-channel events. How can I reduce the noise?

  • Answer: A noisy recording can obscure single-channel data. Consider the following troubleshooting steps:

    • Electrical noise: Ensure proper grounding and shielding of your setup. Check for any nearby equipment that could be a source of electromagnetic interference.

    • Mechanical vibrations: Use an anti-vibration table to isolate your setup from floor vibrations.

    • Seal resistance (in patch-clamp): A low-resistance seal between the pipette and the membrane will lead to a noisy recording. Aim for a giga-ohm seal.

    • Bilayer instability: Fluctuations in the bilayer can contribute to noise. Try different lipid compositions or ensure the solvent has been properly removed.

    • High-frequency noise: High-resolution recordings can reveal rapid fluctuations in the open channel current, which may be inherent to the channel's gating mechanism.[8]

Issue 3: I am observing multiple simultaneous channel openings.

  • Question: My recording shows multiple channels opening at the same time, making it impossible to analyze single-channel kinetics. What should I do?

  • Answer: Observing multiple simultaneous channel events is a clear indication that the concentration of this compound in the bilayer is too high.

    • Reduce this compound concentration: The most straightforward solution is to decrease the concentration of this compound in your experiment. If you are adding it to the aqueous phase, you can try to perfuse the chamber with a gramicidin-free solution to reduce the number of active channels.

    • Titrate the concentration: Perform a concentration titration to find the optimal range where single-channel events are well-separated in time. A concentration as low as 1 nM can lead to a significant number of dimerized (active) channels.[6]

Experimental Protocols and Data

Optimizing this compound Concentration

The ideal concentration of this compound results in a frequency of channel openings that is high enough for efficient data acquisition but low enough to ensure that events are well-separated, allowing for the analysis of individual channel openings and closings.

Experimental Workflow for Concentration Optimization

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_stock Prepare fresh this compound stock solution (e.g., in ethanol) form_bilayer Form a stable planar lipid bilayer or obtain a giga-ohm seal in patch-clamp prep_stock->form_bilayer add_low_conc Add a low starting concentration of this compound (e.g., 1-10 pM) to the aqueous phase form_bilayer->add_low_conc record Record for 5-10 minutes and observe channel activity add_low_conc->record decision Are single-channel events observed at an appropriate frequency? record->decision increase_conc Incrementally increase the concentration (e.g., 2-5 fold) decision->increase_conc  No, too infrequent optimal_conc Optimal concentration achieved: proceed with data acquisition decision->optimal_conc  Yes decision->optimal_conc  Too frequent: restart with lower initial concentration increase_conc->add_low_conc analyze Analyze single-channel conductance and lifetime optimal_conc->analyze

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Common Issues

G cluster_no_events No Events cluster_noisy Noisy Recording cluster_multiple_events Multiple Events start Start Single-Channel Recording issue Observe Recording Quality start->issue check_conc Increase this compound concentration issue->check_conc No events check_grounding Check electrical grounding issue->check_grounding Noisy decrease_conc Decrease this compound concentration issue->decrease_conc Multiple events success Clear Single-Channel Data issue->success Clear data check_incorp Verify incorporation method check_conc->check_incorp check_bilayer Check bilayer stability check_incorp->check_bilayer check_bilayer->issue check_vibration Isolate from vibrations check_grounding->check_vibration check_seal Improve seal resistance (patch-clamp) check_vibration->check_seal check_seal->issue perfuse Perfuse with gramicidin-free solution decrease_conc->perfuse perfuse->issue

Caption: Troubleshooting guide for common single-channel recording issues.

Quantitative Data Summary

The following table summarizes typical experimental parameters for Gramicidin single-channel recordings. Note that specific values for this compound may need to be empirically determined.

ParameterTypical RangeKey Considerations
Gramicidin Concentration 1 pM - 10 nMStart low and titrate up. Higher concentrations lead to multiple channels.[6]
Lipid Composition e.g., DPhPC, GMO, POPE:POPCAffects channel lifetime and conductance.[1][3][4]
Aqueous Solution 0.1 M - 1 M Salt (e.g., KCl, NaCl)Higher ion concentration increases single-channel current amplitude.
Applied Voltage 50 mV - 200 mVInfluences the driving force for ion transport and can affect channel kinetics.
Temperature 20 - 25 °CAffects membrane fluidity and channel kinetics.
Detailed Experimental Protocol: Planar Lipid Bilayer (PLB) Recording
  • Preparation of Lipid Solution:

    • Prepare a solution of the desired lipid (e.g., Diphytanoylphosphatidylcholine - DPhPC) in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.

    • If co-solubilizing, add this compound from a stock solution to the lipid solution to achieve the desired lipid-to-peptide ratio.

  • Formation of the Bilayer:

    • Use a "painting" or "folding" method to form a bilayer across a small aperture (100-200 µm) in a Teflon cup separating two aqueous compartments (cis and trans).

    • Monitor the formation of the bilayer by measuring the electrical capacitance until a stable value corresponding to a single bilayer is reached (typically 0.7-1.0 µF/cm²).

  • Addition of this compound (if not co-solubilized):

    • Prepare a dilute stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Add a small volume of the stock solution to the cis and trans compartments while stirring to ensure even distribution. Start with a final concentration in the picomolar range.

  • Single-Channel Recording:

    • Apply a constant holding potential (e.g., +100 mV) across the bilayer using Ag/AgCl electrodes.

    • Record the resulting current using a sensitive patch-clamp amplifier.

    • Filter the signal (e.g., at 1-2 kHz) and digitize it for computer analysis.

  • Data Analysis:

    • Use specialized software to detect and analyze single-channel events.

    • Generate all-points histograms to determine the single-channel current amplitude and calculate the conductance (I/V).

    • Measure the open and closed dwell times to characterize the channel kinetics.

This guide provides a starting point for optimizing your this compound single-channel experiments. Due to the sensitive nature of these measurements, empirical optimization for your specific setup and research question is crucial.

References

Technical Support Center: Gramicidin B Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Gramicidin B patch-clamp experiments, with a primary focus on noise reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of noise in patch-clamp recordings?

A1: Noise in patch-clamp recordings can originate from a variety of electrical and mechanical sources. The most common culprits include:

  • 60/50 Hz line noise: From mains power and building wiring.[1][2][3]

  • High-frequency noise: Generated by equipment such as computers, monitors, light sources, and amplifiers.[2][4]

  • Mechanical vibrations: From building vibrations, fume hoods, or movement in the room, which can be mitigated by using an anti-vibration table.[1]

  • Improper grounding: Ground loops are a significant source of noise.[2][3]

  • The recording setup itself: Including the headstage, pipette holder, and perfusion system.[1]

Q2: Why is my Gramicidin perforation taking an exceptionally long time (over 30 minutes)?

A2: Gramicidin perforation is known to be slower than other perforating agents like amphotericin B or nystatin, typically taking around 20-30 minutes.[1] However, extended perforation times can be due to several factors:

  • Gramicidin concentration is too low: Typical working concentrations range from 20-80 µg/mL.[1][5]

  • Inadequate pipette tip filling: Using a two-stage filling process where the tip is first filled with a gramicidin-free solution can sometimes create too large of a drug-free volume, slowing diffusion to the membrane.[6]

  • Room temperature: Lower room temperatures (around 19-20°C) can significantly slow down the perforation process.[5]

  • Gramicidin stock solution issues: Old or improperly stored stock solutions may have reduced efficacy. It is recommended to use freshly prepared stock solutions.[5]

Q3: How can I distinguish between a successful Gramicidin perforation and an accidental whole-cell rupture?

A3: Distinguishing between a perforated patch and a whole-cell configuration is crucial for data integrity. Here are two common methods:

  • Monitor Access Resistance (Ra): A successful perforation is characterized by a gradual decrease in access resistance to a stable value, typically between 20-40 MΩ.[7] A sudden, sharp drop in Ra to a much lower value is indicative of a whole-cell rupture.

  • Use of a Fluorescent Dye: Include a membrane-impermeant fluorescent dye (e.g., tetramethylrhodamine-dextran) in the pipette solution.[3] If the cell becomes fluorescent, it indicates that the membrane has ruptured and the dye has entered the cytoplasm. In a true perforated patch, the dye will remain in the pipette.[3]

  • Sodium Channel Blocker: Adding a sodium channel blocker to the pipette solution can also serve as a test. If the neuron can still fire action potentials, the patch is likely perforated. If firing is blocked, it suggests a whole-cell configuration has allowed the blocker to enter the cell.[1]

Troubleshooting Guides

Guide 1: High-Frequency Noise in the Recording

Problem: The baseline of your recording is showing excessive high-frequency noise, obscuring the signal of interest.

Troubleshooting Step Detailed Protocol Expected Outcome
1. Identify the Source Systematically turn off and on each piece of electrical equipment in and around the rig (e.g., microscope light source, camera, computer monitor, perfusion pump). Observe the noise level on an oscilloscope after each action.[1]The noise level will decrease when the offending piece of equipment is turned off, identifying it as the source.
2. Improve Grounding Ensure all equipment is connected to a single, common ground point to avoid ground loops.[2][3] Use a grounding bar connected to the Faraday cage and the amplifier's signal ground.A significant reduction in 50/60 Hz noise should be observed.
3. Shielding Ensure the Faraday cage is properly closed and grounded. For persistent noise, consider adding extra shielding with metallic fabric around the setup.[1]The Faraday cage should block a substantial amount of external electrical noise.
4. Pipette Holder and Bath Level Clean the pipette holder regularly with ethanol and distilled water. Keep the bath solution level as low as possible to minimize pipette capacitance.[1]Reduced noise originating from the headstage and pipette.
Guide 2: Unstable Gigaseal Formation

Problem: Difficulty achieving or maintaining a stable high-resistance seal (>1 GΩ) with the cell membrane.

Troubleshooting Step Detailed Protocol Expected Outcome
1. Pipette Preparation Use freshly pulled pipettes with a resistance of 3-5 MΩ. Fire-polish the pipette tips to ensure a smooth surface for sealing.A smooth pipette tip is more likely to form a tight and stable seal with the cell membrane.
2. Pipette Filling Front-fill the pipette tip with a small amount of gramicidin-free internal solution before back-filling with the gramicidin-containing solution.[1][6] This prevents the gramicidin from interfering with seal formation.Improved success rate and stability of gigaseal formation.
3. Cell Health Ensure the cells are healthy and have a smooth membrane surface. Debris or unhealthy cells can prevent proper sealing.Visually inspect cells before attempting to patch. Healthy cells will have a clear, smooth appearance.
4. Positive Pressure Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before making contact with the membrane.A clean pipette tip is essential for achieving a high-resistance seal.

Experimental Protocols

Protocol 1: Preparation of Gramicidin Stock Solution
  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in high-quality dimethyl sulfoxide (DMSO) to a stock concentration of 20-50 mg/mL.[6]

  • Aliquot the stock solution into small, single-use vials and store at -20°C.

  • On the day of the experiment, thaw a single aliquot and dilute it in the internal pipette solution to the desired final concentration (typically 20-80 µg/mL).[1][5]

  • Briefly sonicate the final solution to ensure the gramicidin is fully dissolved.[5]

Protocol 2: Verifying Perforation vs. Whole-Cell Rupture
  • Prepare your internal pipette solution containing this compound at the desired concentration.

  • Add a membrane-impermeant fluorescent dye, such as tetramethylrhodamine-dextran (3,000 MW), to the internal solution at a concentration of 0.1 mg/100 μL.[3]

  • Proceed with your patch-clamp experiment, achieving a gigaseal and allowing time for perforation.

  • Monitor the cell under a fluorescence microscope.

  • If the cell remains dark, you have a successful perforated patch. If the cell begins to fill with the fluorescent dye, the membrane has ruptured, and you are in a whole-cell configuration.[3]

Visualizing Experimental Workflows

TroubleshootingWorkflow cluster_start Start: Noisy Recording cluster_electrical Electrical Noise Troubleshooting cluster_mechanical Mechanical Noise Troubleshooting cluster_gramicidin Gramicidin-Specific Issues cluster_solution Solution Start High Noise Observed CheckGrounding Check Grounding (Single Point) Start->CheckGrounding IsolateSource Isolate Noise Source (Turn equipment on/off) CheckGrounding->IsolateSource Shielding Verify Faraday Cage (Closed and Grounded) IsolateSource->Shielding VibrationTable Check Anti-Vibration Table Shielding->VibrationTable Perfusion Optimize Perfusion (Flow rate, tubing) VibrationTable->Perfusion SealStability Unstable Gigaseal? Perfusion->SealStability SlowPerforation Slow Perforation? SealStability->SlowPerforation No PipetteFilling Optimize Pipette Filling (Front-fill) SealStability->PipetteFilling Yes VerifyPerforation Verify Perforation (Dye, Ra monitoring) SlowPerforation->VerifyPerforation No GramicidinConcentration Adjust Gramicidin Concentration SlowPerforation->GramicidinConcentration Yes CleanRecording Clean Recording VerifyPerforation->CleanRecording PipetteFilling->SlowPerforation GramicidinConcentration->VerifyPerforation

Caption: A logical workflow for troubleshooting noise in this compound patch-clamp recordings.

PerforationValidation cluster_setup Experimental Setup cluster_process Observation cluster_outcome Outcome Pipette Pipette with Gramicidin + Fluorescent Dye Gigaseal Achieve Gigaseal Pipette->Gigaseal Monitor Monitor Cell Fluorescence & Access Resistance Gigaseal->Monitor Perforated Perforated Patch (Cell is dark, Ra decreases gradually) Monitor->Perforated Successful WholeCell Whole-Cell (Cell is fluorescent, Ra drops suddenly) Monitor->WholeCell Ruptured

Caption: Decision pathway for validating a successful this compound perforated patch recording.

References

long-term stability of Gramicidin B in DMSO stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of Gramicidin B stock solutions in DMSO. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its hydrophobic nature, this compound is often dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of Gramicidin and its analogs.[1][2]

Q2: What is the recommended storage temperature for this compound in DMSO?

A2: For long-term storage, it is recommended to store peptide solutions at -20°C or preferably -80°C.[1] General guidelines for compounds in DMSO suggest that storage at -80°C can maintain stability for extended periods.[1]

Q3: How long can I store a this compound stock solution in DMSO?

Q4: Should I be concerned about freeze-thaw cycles?

A4: Yes, repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of peptides in solution. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[1][3]

Q5: Can the quality of DMSO affect the stability of this compound?

A5: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water content in DMSO can promote the degradation of dissolved compounds.[3] It is crucial to use anhydrous, high-purity DMSO and to handle it in a way that minimizes exposure to air and moisture. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1]

Q6: Are there any specific amino acids in this compound that are prone to degradation?

A6: this compound contains tryptophan residues. Tryptophan, along with other amino acids like cysteine and methionine, is susceptible to oxidation, which can affect the peptide's activity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Reduced or no biological activity of this compound 1. Degradation of the peptide: Improper storage temperature, extended storage time, or multiple freeze-thaw cycles. 2. Oxidation: Exposure to air. 3. Hydrolysis: Presence of water in DMSO.1. Prepare a fresh stock solution from lyophilized powder. 2. Ensure the stock solution is stored at -80°C in tightly sealed vials. 3. Use anhydrous DMSO and minimize exposure to moisture. 4. Perform a quality control check of your stock solution (see Experimental Protocols section).
Precipitation or aggregation observed in the stock solution 1. Concentration is too high: The solubility limit may have been exceeded. 2. Temperature fluctuations: Repeated freeze-thaw cycles can lead to aggregation. 3. Water absorption by DMSO: This can decrease the solubility of hydrophobic peptides. 4. DMSO-induced aggregation: DMSO has been shown to induce aggregation in some peptides.[4]1. Gently warm the solution and vortex to try and redissolve the precipitate. If it persists, consider preparing a new, less concentrated stock solution. 2. Always aliquot stock solutions to avoid repeated warming and cooling. 3. Use fresh, anhydrous DMSO for preparing solutions.
Inconsistent experimental results 1. Inaccurate concentration of the stock solution: This could be due to weighing errors or partial degradation. 2. Non-homogeneity of the stock solution: Inadequate mixing after thawing.1. Re-measure the concentration of your stock solution using a spectrophotometer. 2. Ensure the solution is completely thawed and vortexed gently before each use.

Quantitative Data Summary

Specific quantitative long-term stability data for this compound in DMSO is limited. The following table is based on general data for a Gramicidin mixture.

Storage Temperature Solvent Reported Stability Source
-20°CSolvent1 month[1]
-80°CSolvent1 year[1]

Experimental Protocols

Protocol: Assessment of this compound Activity After Storage

This protocol provides a general method to assess the biological activity of a this compound stock solution using a bacterial growth inhibition assay.

1. Materials:

  • This compound stock solution in DMSO (stored and a freshly prepared control)
  • Gram-positive bacteria (e.g., Bacillus subtilis or Staphylococcus aureus)
  • Bacterial growth medium (e.g., Mueller-Hinton Broth)
  • 96-well microplates
  • Spectrophotometer (plate reader)

2. Method:

  • Prepare a fresh culture of the test bacteria in the appropriate growth medium.
  • Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard).
  • Prepare serial dilutions of your stored this compound stock solution and the fresh control solution in the growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the bacteria (typically <0.5%).
  • In a 96-well plate, add the bacterial suspension to each well containing the different concentrations of this compound. Include a positive control (bacteria with no this compound) and a negative control (medium only).
  • Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
  • Measure the optical density (OD) at 600 nm to determine bacterial growth.
  • Compare the minimal inhibitory concentration (MIC) of the stored this compound solution with that of the freshly prepared solution. A significant increase in the MIC of the stored solution indicates a loss of activity.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_result Result prep_fresh Prepare Fresh This compound Stock serial_dilution Perform Serial Dilutions (Fresh and Stored Stocks) prep_fresh->serial_dilution prep_stored Thaw Stored This compound Stock prep_stored->serial_dilution prep_bacteria Prepare Bacterial Culture plate_setup Inoculate 96-well Plate with Bacteria and this compound prep_bacteria->plate_setup serial_dilution->plate_setup incubation Incubate Plate plate_setup->incubation read_plate Measure OD600 incubation->read_plate compare_mic Compare MIC Values read_plate->compare_mic conclusion Determine Stability compare_mic->conclusion

Caption: Workflow for assessing this compound stability.

logical_relationship Factors Affecting this compound Stability in DMSO cluster_factors Factors cluster_degradation Degradation Pathways cluster_outcome Outcome temp Storage Temperature hydrolysis Hydrolysis temp->hydrolysis time Storage Time time->hydrolysis oxidation Oxidation time->oxidation freeze_thaw Freeze-Thaw Cycles aggregation Aggregation freeze_thaw->aggregation dmso_quality DMSO Quality (Water Content) dmso_quality->hydrolysis dmso_quality->aggregation loss_activity Loss of Biological Activity hydrolysis->loss_activity oxidation->loss_activity aggregation->loss_activity

Caption: Factors influencing this compound stability in DMSO.

References

Technical Support Center: Gramicidin B Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in Gramicidin B circular dichroism (CD) spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts in this compound CD spectra when studied in membrane-mimetic environments? A1: The most prevalent artifacts are distortions from light scattering and the absorption flattening phenomenon. These occur because membrane particles (like liposomes) can be large relative to the wavelength of light, and the chromophores (peptide bonds) are not uniformly distributed in the solution[1][2][3]. High absorbance from buffers or solvents, especially below 200 nm, is also a common issue[4][5].

Q2: Why is my CD spectrum so noisy, particularly at lower wavelengths (<200 nm)? A2: High noise levels, especially below 200 nm, are often caused by high absorbance from the sample, buffer components, or dissolved oxygen[4][6]. The low intensity of light reaching the detector at these wavelengths results in a poor signal-to-noise ratio. This can be exacerbated by inappropriate instrument settings or insufficient nitrogen purging[6][7].

Q3: Can the choice of solvent or lipid environment alter the CD spectrum of this compound? A3: Yes, significantly. The solvent environment can change the equilibrium mixture of this compound conformers and cause spectral shifts due to solvent polarizability[8]. Similarly, the type of lipid environment (e.g., micelles vs. vesicles, lipid composition) can influence the peptide's secondary structure, leading to different CD spectra[9]. For instance, Gramicidin A and B show similar CD spectra when incorporated into dipalmitoylphosphatidylcholine vesicles, suggesting similar channel structures in that environment[9].

Q4: What is the ideal concentration range for this compound for far-UV CD measurements? A4: For far-UV CD (190–250 nm), which is used for secondary structure analysis, a protein concentration of approximately 0.1-1.0 mg/mL is typically recommended[10]. The optimal concentration is tightly linked to the cuvette pathlength. A good starting point is 0.1 mg/mL in a 1 mm pathlength cuvette[11]. The goal is to keep the total absorbance of the sample below 1.0 to ensure a good signal-to-noise ratio[12].

Q5: How can I be sure that aggregation is not affecting my spectra? A5: Aggregation can cause significant spectral distortions, including absorption flattening and light scattering[1][13]. To check for aggregation, you can measure the CD spectrum as a function of time to see if it changes, and measure spectra at different concentrations[14]. Before measurement, centrifuging or filtering the sample can help remove existing aggregates[10].

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: High Noise or Saturated Signal (High HT Voltage)

Question: My CD spectrometer's High Tension (HT) voltage is exceeding the recommended limit (e.g., >600 V), and the resulting spectrum is very noisy. What should I do?

Answer: A high HT voltage indicates that very little light is reaching the detector, which is a sign of excessively high absorbance in your sample[15]. This compromises data quality.

Troubleshooting Steps:

  • Run a Buffer Baseline: First, measure the absorbance of your buffer/solvent in the cuvette. If the buffer itself has high absorbance, you will need to change it or reduce its concentration.

  • Check Sample Concentration: Your this compound concentration may be too high for the pathlength of your cuvette. Reduce the concentration or switch to a shorter pathlength cuvette (e.g., from 1 mm to 0.1 mm)[11][12].

  • Identify Absorbing Excipients: Components like salts (especially chlorides), reducing agents (like DTT), or imidazole absorb strongly in the far-UV[4][5][12]. Switch to a non-absorbing buffer like a low-concentration phosphate buffer (5-20 mM)[10][11].

  • Ensure Proper Instrument Purging: The spectrometer must be adequately purged with dry nitrogen gas to remove atmospheric oxygen, which absorbs UV light below 200 nm[6].

Issue 2: Distorted Spectral Shape (Loss of Intensity, Shifted Peaks)

Question: The shape of my this compound spectrum looks distorted. The minima are not at the expected wavelengths, and the overall intensity seems low. What is the cause?

Answer: Spectral distortion in peptide samples, particularly those in vesicles, is often due to a combination of differential light scattering and absorption flattening[1][16].

Troubleshooting Steps:

  • Mitigate Light Scattering:

    • Use Smaller Vesicles: If using liposomes, switch to small unilamellar vesicles (SUVs) with diameters around 25 nm, which tend to produce less scattering[3]. Large unilamellar vesicles (LUVs) can also be used, but may limit accurate measurements to wavelengths above 200-215 nm depending on their concentration[17].

    • Filter the Sample: Ensure your sample is free of large aggregates or suspended particles by centrifuging or filtering it before measurement[10].

  • Address Absorption Flattening: This artifact occurs when chromophores are concentrated in particles (like this compound in a liposome), causing a "shadowing" effect that reduces the observed signal[1][2].

    • Reduce Protein-to-Lipid Ratio: Lowering the number of peptide molecules per vesicle can mitigate this effect[1].

    • Decrease Particle Size: Using smaller vesicles, as mentioned for scattering, also helps reduce absorption flattening[1].

  • Correct for Aromatic Side-Chain Contributions: Aromatic residues (Trp, Tyr, Phe) contribute to the far-UV CD spectrum. While this compound contains Tryptophan, methods exist to correct for these contributions if they interfere with secondary structure analysis[18].

Issue 3: Poor Reproducibility Between Measurements

Question: I am getting inconsistent CD spectra from the same sample preparation. Why is this happening?

Answer: Poor reproducibility can stem from sample instability, instrument drift, or inconsistent sample handling.

Troubleshooting Steps:

  • Monitor Sample Stability: this compound may aggregate or precipitate over time, especially at high concentrations[13][14]. Measure the CD spectrum immediately after sample preparation and monitor for any time-dependent changes.

  • Ensure Thermal Equilibrium: Allow the sample to equilibrate to the target temperature inside the spectrometer before starting the measurement.

  • Check Cuvette and Handling: Use clean, high-quality quartz cuvettes. Ensure the cuvette is placed in the holder in the same orientation for all measurements (baseline and sample). Inconsistent pathlengths in demountable cells can also be a source of error[15].

  • Perform Instrument Validation: Regularly check the instrument's calibration using a standard like camphor sulfonic acid (CSA). Ensure the nitrogen purge is stable throughout the experiment[5].

Data Presentation

Table 1: Recommended Sample Parameters for this compound CD Spectroscopy
ParameterFar-UV Range (190-250 nm)Near-UV Range (250-320 nm)Reference(s)
Purpose Secondary Structure AnalysisTertiary Structure (Aromatic Residues)[5]
Typical Concentration 0.1 - 1.0 mg/mL1.0 - 10.0 mg/mL[10]
Recommended Starting Point 0.1 mg/mL1.0 mg/mL[11]
Typical Pathlength 0.5 mm - 1 mm10 mm (1 cm)[11][12]
Optimal Absorbance (OD) ~0.3 - 1.0~0.3 - 1.0[12]
Maximum HT Voltage < 600 V< 600 V[15]
Table 2: Common Buffers and Solvents in CD Spectroscopy
Buffer/SolventLow Wavelength Cutoff (approx.)Comments & Potential IssuesReference(s)
Phosphate Buffers (Na/K) ~190 nm (at 10 mM)Generally a good choice. Low absorbance.[5][11]
Tris-HCl ~195-200 nmChloride ions absorb strongly at low UV.[5][10]
Methanol, Ethanol ~190-205 nmCan alter peptide conformation. Used to induce helical structure.[8][18]
Sodium Chloride (NaCl) High absorbance below 220 nmAvoid if possible for far-UV studies.[6]
DTT, BME High absorbance below 230 nmAvoid. Use TCEP if a reducing agent is essential.[12]

Experimental Protocols

Protocol 1: Sample Preparation of this compound in Vesicles

This protocol describes the preparation of this compound in Small Unilamellar Vesicles (SUVs) for CD analysis.

Materials:

  • This compound

  • Lipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • CD-compatible buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)

  • Nitrogen gas source

  • Sonicator (probe or bath) or extruder

Methodology:

  • Lipid Film Preparation:

    • Dissolve the desired amount of lipid and this compound in an organic solvent in a round-bottom flask. The protein-to-lipid ratio should be optimized to minimize artifacts[1].

    • Remove the solvent using a gentle stream of nitrogen gas while rotating the flask to create a thin, even film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Add the degassed CD buffer to the lipid film. The volume depends on the desired final concentration.

    • Vortex the suspension extensively to hydrate the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Preparation (Sonication for SUVs):

    • Place the MLV suspension in an ice bath to prevent overheating.

    • Sonicate the suspension using a probe sonicator under a nitrogen atmosphere. Use short bursts (e.g., 30 seconds on, 30 seconds off) until the suspension becomes clear. This indicates the formation of SUVs[17].

    • Note: The resulting vesicle size should be characterized (e.g., by dynamic light scattering) to ensure consistency.

  • Final Sample Preparation:

    • Centrifuge the SUV suspension at high speed (e.g., >15,000 x g) for 10-15 minutes to pellet any larger particles or titanium fragments from the sonicator probe[10].

    • Carefully collect the supernatant for CD measurement.

    • Determine the final protein concentration accurately[5].

Protocol 2: CD Spectrometer Setup and Data Acquisition

Methodology:

  • Instrument Purging: Purge the spectrometer with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to create an inert atmosphere[6].

  • Instrument Calibration: Verify the instrument's performance by running a scan of a known standard (e.g., CSA).

  • Parameter Setup:

    • Wavelength Range: 260 nm down to 190 nm (or as low as the HT voltage allows).

    • Scanning Speed: 50 nm/min is a good starting point[11].

    • Bandwidth: Typically 1.0 nm.

    • Data Pitch/Resolution: 0.5 nm or 1.0 nm.

    • Accumulations: Collect at least 3-5 scans to improve the signal-to-noise ratio.

  • Baseline Correction:

    • Fill a clean, pathlength-matched cuvette with the exact same buffer (including any vesicles without peptide) used for your sample.

    • Record a baseline spectrum using the same parameters as for the sample. This baseline will be subtracted from the sample spectrum[5].

  • Sample Measurement:

    • Carefully rinse the cuvette with your sample before filling it.

    • Place the cuvette in the holder and allow it to thermally equilibrate.

    • Acquire the sample spectrum. Monitor the HT voltage during the scan; it should not exceed the instrument's recommended limit (typically ~600 V)[15].

  • Data Processing:

    • Average the accumulated scans for both the sample and the baseline.

    • Subtract the averaged baseline from the averaged sample spectrum.

    • Convert the data from machine units (mdeg) to molar ellipticity ([θ]) if the concentration and pathlength are known accurately[19].

Visualizations

Diagram 1: Troubleshooting Workflow for CD Spectra

CD_Troubleshooting Start Poor Quality CD Spectrum Noise High Noise / High HT Voltage Start->Noise Symptom Distortion Distorted Spectral Shape Start->Distortion Symptom Reproducibility Poor Reproducibility Start->Reproducibility Symptom Sol_Noise_1 Reduce Concentration or Pathlength Noise->Sol_Noise_1 Solution Sol_Noise_2 Use CD-Transparent Buffer (e.g., Phosphate) Noise->Sol_Noise_2 Solution Sol_Noise_3 Increase N2 Purge / Degas Buffer Noise->Sol_Noise_3 Solution Sol_Distort_1 Use Smaller Vesicles (SUVs) Distortion->Sol_Distort_1 Solution Sol_Distort_2 Reduce Protein:Lipid Ratio Distortion->Sol_Distort_2 Solution Sol_Distort_3 Centrifuge/Filter Sample Distortion->Sol_Distort_3 Solution Sol_Repro_1 Check for Time-Dependent Changes (Aggregation) Reproducibility->Sol_Repro_1 Solution Sol_Repro_2 Ensure Thermal Equilibrium Reproducibility->Sol_Repro_2 Solution Sol_Repro_3 Use Consistent Cell Orientation Reproducibility->Sol_Repro_3 Solution Result High-Quality, Interpretable Spectrum Sol_Noise_1->Result Sol_Noise_2->Result Sol_Noise_3->Result Sol_Distort_1->Result Sol_Distort_2->Result Sol_Distort_3->Result Sol_Repro_1->Result Sol_Repro_2->Result Sol_Repro_3->Result

Caption: A workflow diagram for troubleshooting common issues in CD spectroscopy.

Diagram 2: Conceptual Model of CD Spectral Artifacts

CD_Artifacts cluster_ideal Ideal System (Uniform Solution) cluster_real Real System (Vesicle Suspension) Light_In_Ideal Incident CPL Sample_Ideal Uniformly Distributed This compound Light_In_Ideal->Sample_Ideal Interacts with all chromophores Light_Out_Ideal True CD Signal Sample_Ideal->Light_Out_Ideal Ideal_Spectrum Ideal Spectrum (True Shape & Magnitude) Light_In_Real Incident CPL Sample_Real This compound in Vesicles Light_In_Real->Sample_Real Light_Out_Real Distorted CD Signal Sample_Real->Light_Out_Real Artifact_Scatter Light Scattering Sample_Real->Artifact_Scatter deflects light Artifact_Flatten Absorption Flattening Sample_Real->Artifact_Flatten shadows chromophores Distorted_Spectrum Observed Spectrum (Reduced Magnitude, Shifted Peaks)

References

Technical Support Center: Gramicidin B Purification by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gramicidin B purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound using RP-HPLC.

Issue: Poor Peak Shape - Tailing Peaks for this compound

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in the reverse-phase separation of peptides like this compound and is often caused by secondary interactions between the analyte and the stationary phase. This compound, with its basic amino acid residues, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1][2]

    Here are some troubleshooting steps:

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) can protonate the silanol groups on the stationary phase, reducing their interaction with the basic residues of this compound.[3]

    • Use a Highly Deactivated (End-Capped) Column: Columns that are "end-capped" have fewer free silanol groups, which minimizes secondary interactions.

    • Incorporate Mobile Phase Additives:

      • Ion-Pairing Agents: Additives like trifluoroacetic acid (TFA) are commonly used in peptide separations to improve peak shape. However, TFA can cause ion suppression in mass spectrometry.[4]

      • Alternative Acids: Formic acid is a common alternative for LC-MS applications.[4]

      • Buffers: Increasing the ionic strength of the mobile phase with a buffer can also improve peak shape.[5]

    • Optimize Organic Modifier: The choice and concentration of the organic solvent (acetonitrile or methanol) can influence peak shape. Experiment with different gradients and solvent compositions.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample load.

Issue: Co-elution of Gramicidin A, B, and C

  • Question: I am having difficulty separating this compound from Gramicidin A and C. How can I improve the resolution?

  • Answer: Gramicidin A, B, and C are structurally very similar, differing by only a single amino acid, which makes their separation challenging.[6] Achieving baseline resolution requires careful optimization of the chromatographic conditions.

    Here are some strategies to improve separation:

    • Select the Appropriate Stationary Phase: A Spherisorb ODS B (C18) column has been shown to effectively separate the different gramicidin components.[6]

    • Optimize the Mobile Phase: A mobile phase consisting of methanol and water has been used successfully.[6] The precise ratio is critical for achieving separation.

    • Elevated Temperature: Running the separation at an elevated temperature (e.g., 50°C) can improve resolution between the gramicidin variants.[6]

    • Shallow Gradient: Employing a shallow gradient can enhance the separation of closely eluting compounds.

    • Flow Rate Adjustment: Optimizing the flow rate can also contribute to better resolution. A flow rate of 1.0 mL/min has been used in successful separations.[6]

Issue: Sample Precipitation and Aggregation

  • Question: I suspect my this compound sample is aggregating, leading to inconsistent results and potential column clogging. How can I prevent this?

  • Answer: Gramicidin's hydrophobic nature can lead to aggregation, especially at high concentrations.[7] Aggregation can result in loss of biological activity and interfere with the purification process.[4]

    Here are some preventative measures:

    • Maintain Low Protein Concentration: Work with lower concentrations of this compound in your sample solution to minimize the likelihood of aggregation.[4]

    • Optimize Buffer Conditions:

      • pH Adjustment: Since proteins are least soluble at their isoelectric point (pI), adjusting the pH of your sample buffer away from the pI of this compound can improve solubility.[4]

      • Salt Concentration: Modifying the salt concentration of your buffer can also help to prevent aggregation.[8]

    • Use of Additives:

      • Organic Solvents: Dissolving the sample in a solvent that is compatible with the initial mobile phase can prevent precipitation upon injection.

      • Stabilizing Excipients: For storage and handling prior to HPLC, consider the use of cryoprotectants like glycerol.[4]

      • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents can help solubilize aggregates.[4]

    • Preliminary Purification Step: For samples with a high tendency to aggregate, a pre-purification step like gel filtration may be beneficial before RP-HPLC.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical mobile phase composition for this compound purification?

    • A1: A common mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous component containing an acid modifier. For example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is frequently used for peptide separations. Another successful method for separating gramicidin components utilized a methanol-water (71:29) mobile phase.[6]

  • Q2: What type of column is best suited for this compound purification?

    • A2: Reversed-phase columns with C8 or C18 stationary phases are commonly used for peptide purification.[9] A Spherisorb ODS B (a type of C18 column) has been shown to be effective in separating Gramicidin variants.[6] Phenyl columns have also been utilized.[10]

  • Q3: At what wavelength should I detect this compound?

    • A3: Detection is often performed using UV absorbance. Wavelengths of 235 nm and 282 nm have been reported for the analysis of gramicidin.[6][10]

  • Q4: What is a reasonable expectation for the purity and yield of this compound after a single RP-HPLC step?

    • A4: With an optimized method, it is possible to achieve high purity. One study on the synthesis and purification of gramicidins reported overall yields as high as 86% after a single semipreparative RP-HPLC step.[11] Another purification of Gramicidin A reported a purity of greater than 95%.[7]

Data Presentation

Table 1: Comparison of Reported RP-HPLC Methods for Gramicidin Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase X-Bridge phenylSpherisorb ODS B (C18), 5 µmZorbax C18, 5 µm
Column Dimensions Not Specified250 x 4.6 mm250 x 4.6 mm
Mobile Phase A Octane sulphonic acid buffer (pH 2.5)Water0.25 M Potassium dihydrogen phosphate (pH 3.6)
Mobile Phase B AcetonitrileMethanolMethanol
Gradient/Isocratic Isocratic (50:50)Isocratic (29:71)Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.3 mL/min
Temperature Ambient50°CNot Specified
Detection Wavelength 235 nm282 nm224, 234, and 240 nm
Reference [10][6][12]

Experimental Protocols

Detailed Methodology for this compound Purification

This protocol is a generalized procedure based on common practices for peptide purification by RP-HPLC. Optimization will be required for specific instrumentation and sample characteristics.

  • Sample Preparation:

    • Dissolve the crude Gramicidin mixture in a minimal amount of a solvent that is compatible with the initial mobile phase conditions (e.g., the mobile phase itself or a slightly weaker solvent).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Prepare fresh mobile phases. For example, Mobile Phase A: Water with 0.1% TFA; Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Degas the mobile phases thoroughly to prevent bubble formation in the system.

    • Equilibrate the column (e.g., a C18 column) with the initial mobile phase composition until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the filtered sample onto the column.

    • Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a specified time to elute the gramicidin components. A shallow gradient is often beneficial for resolving closely related peptides.

    • Monitor the elution profile at an appropriate wavelength (e.g., 282 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the peaks of interest.

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Confirm the identity of this compound using mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Visualizations

TroubleshootingWorkflow start Start: Poor Chromatogram peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution recovery Assess Recovery start->recovery tailing Peak Tailing? peak_shape->tailing coelution Co-elution? resolution->coelution low_recovery Low Recovery? recovery->low_recovery tailing->resolution No solution_tailing Lower pH Use End-Capped Column Add Ion-Pairing Agent tailing->solution_tailing Yes coelution->recovery No solution_resolution Optimize Mobile Phase Elevate Temperature Use Shallow Gradient coelution->solution_resolution Yes solution_recovery Check for Aggregation Optimize Sample Solvent Ensure Low Concentration low_recovery->solution_recovery Yes end End: Improved Purification low_recovery->end No solution_tailing->end solution_resolution->end solution_recovery->end

Caption: Troubleshooting workflow for this compound purification.

ExperimentalWorkflow start Start: Crude Gramicidin sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep injection Sample Injection sample_prep->injection hplc_prep HPLC System Preparation (Equilibrate Column) hplc_prep->injection separation Gradient Elution (RP-HPLC) injection->separation detection UV Detection separation->detection collection Fraction Collection detection->collection analysis Purity Analysis (Analytical HPLC & MS) collection->analysis end End: Purified this compound analysis->end

Caption: Experimental workflow for this compound purification.

References

effect of solvent history on Gramicidin B channel properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gramicidin B ion channels. The focus is on the critical, and often misunderstood, role of solvent history and the lipid environment in determining channel properties.

Frequently Asked Questions (FAQs)

Q1: Does the solvent used to dissolve this compound before my experiment (its 'solvent history') affect its channel properties?

A: The answer depends on your method of incorporating the gramicidin into the lipid bilayer.

  • When Cosolubilized with Lipids: If you dissolve this compound along with the membrane-forming phospholipids in an organic solvent before creating vesicles or painting a bilayer, the channel properties (conductance, duration) show no dependence on the initial solvent used.[1][2] The peptide adopts its functional conformation within the lipid environment during bilayer formation.

  • When Added from the Aqueous Phase: If you dissolve this compound in a solvent and then add this solution to the aqueous phase bathing a pre-formed bilayer, the solvent itself can significantly alter channel properties.[1][2] Solvents like chloroform, benzene, and trifluoroethanol can partition into the lipid membrane, changing the bilayer's physical properties and thus altering the channel's behavior.[1] This is a direct effect of the solvent on the membrane-channel system, not a true "solvent history" effect on the peptide's structure before incorporation.[1] In contrast, solvents like methanol, ethanol, or dimethylsulfoxide show little to no such effect when introduced this way.[1]

Q2: My this compound channel lifetime and conductance are highly variable and don't match published values. What could be the cause?

A: Inconsistency in gramicidin channel properties is a common issue that often points to the lipid environment rather than the peptide itself. The function of gramicidin channels is exquisitely sensitive to the physical properties of the host lipid bilayer.[3][4][5][6]

  • Lipid Composition: The type of phospholipid used to form the bilayer is a primary determinant of channel function.[3] Factors like lipid headgroup size and charge affect the bilayer's intrinsic curvature, which in turn regulates the stability (and thus, lifetime) of the gramicidin dimer.[3] For example, substituting DOPC with DOPE, which has a smaller headgroup, decreases channel lifetime.[3]

  • Bilayer Thickness: A mismatch between the length of the gramicidin dimer (approx. 26 Å) and the hydrophobic thickness of the bilayer creates mechanical stress.[5][7] This stress contributes to the energy required for the channel to form and dissociate, directly impacting the monomer-dimer equilibrium and channel lifetime.[8][9] Thicker bilayers generally result in shorter channel lifetimes.[9]

  • Solvent Partitioning: As mentioned in FAQ 1, if gramicidin is added via the aqueous phase, the solvent it was dissolved in can enter the membrane and alter its properties, leading to variable results.[1]

  • Local Peptide Concentration: At high concentrations, gramicidin monomers can interact laterally within the membrane, which can alter the energy barrier for channel formation and dissociation, affecting channel lifetime.[10]

Q3: My lipid bilayer becomes unstable and breaks after I introduce this compound. How can I fix this?

A: Bilayer instability is often related to the lipid composition or the solvent used for peptide delivery.

  • Lipid Choice: Certain lipids, particularly those with a strong tendency to form non-bilayer structures (like the hexagonal HII phase), can lead to instability.[3] For instance, bilayers with a high molar ratio of DOPE to DOPC (e.g., above 3:1) can become increasingly unstable.[3]

  • Solvent Effects: Organic solvents that partition into the membrane can act like detergents, disrupting the bilayer structure and causing it to rupture.[1] If adding gramicidin from an aqueous stock, ensure the final concentration of the organic solvent in the chamber is minimal.

  • Peptide-Lipid Interactions: Gramicidin itself can influence the phase behavior of lipids. It has been shown to induce a bilayer structure in lipids that would normally form micelles, but it can also induce non-bilayer phases in other lipids, which could contribute to instability.[7]

Quantitative Data Summary

The following tables summarize key quantitative data on how environmental factors influence gramicidin channel properties. Note that most literature data is for Gramicidin A, but the principles are directly applicable to this compound.

Table 1: Effect of Solvents Added to the Aqueous Phase on [Val1]gramicidin A Channel Properties

Solvent (Added to Aqueous Phase)Effect on Channel PropertiesProbable MechanismReference
Chloroform, Benzene, TrifluoroethanolAlters conductance and durationPartitions into the lipid bilayer, modifying its physical properties.[1]
Methanol, Ethanol, Dioxane, DMSONo significant changeDoes not partition effectively into the bilayer to alter its properties.[1]

Table 2: Effect of Lipid Bilayer Composition and pH on Gramicidin A Channel Lifetime (τ)

Bilayer Composition / ConditionChange in Channel Lifetime (τ)Underlying PrincipleReference
DOPC replaced by DOPEDecreaseSmaller DOPE headgroup leads to more negative intrinsic curvature, destabilizing the channel.[3]
DOPS bilayer, pH decreased from 7 to 3DecreaseReduced headgroup repulsion leads to more negative intrinsic curvature.[3]
DOPE:DOPC (3:1) bilayer, pH changed from 5 to 9Increase (τ = 65 ms to 162 ms)Increased headgroup repulsion leads to less negative intrinsic curvature, stabilizing the channel.[3]
DOPE:DOPC (3:1) bilayer, pH changed from 5 to 0Increase (τ = 65 ms to 235 ms)Increased headgroup repulsion leads to less negative intrinsic curvature, stabilizing the channel.[3]

Experimental Protocols

Key Experiment: Single-Channel Recording in a Planar Lipid Bilayer

This protocol describes the "painting" method for forming a bilayer and recording single gramicidin channels.

1. Materials & Preparation:

  • Lipids: Prepare a solution of the desired phospholipid (e.g., 1,2-diphytanoylphosphatidylcholine) in an organic solvent like n-decane at a concentration of 10-25 mg/mL.

  • This compound Stock: Prepare a concentrated stock solution of this compound in a high-purity solvent like ethanol (e.g., 1 µg/mL).

  • Electrolyte Solution: Prepare the desired recording solution (e.g., 1.0 M KCl, 10 mM HEPES, pH 7.4). Filter the solution before use.

  • Bilayer Chamber: A two-compartment chamber (cis and trans) made of Teflon or Delrin, separated by a thin film with a small aperture (50-150 µm diameter).

  • Electrodes: Ag/AgCl electrodes for applying voltage and recording current.

  • Amplifier: A patch-clamp amplifier (e.g., Axopatch) is required for low-noise current recording.

2. Bilayer Formation:

  • Pre-treat the aperture by applying a small amount of the lipid solution and allowing the solvent to evaporate.

  • Fill both chambers with the electrolyte solution, ensuring the level is below the aperture.

  • Using a small brush or glass rod, apply a small amount of the lipid solution across the aperture, forming a thick film.

  • Carefully raise the solution level in both chambers past the aperture. The lipid film will spontaneously thin to form a bilayer.

  • Monitor the process by measuring the electrical capacitance across the aperture. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a solvent-free bilayer.

3. Gramicidin Incorporation:

  • Add a small aliquot (1-5 µL) of the this compound stock solution to the cis chamber.[11]

  • Stir the solution gently for several minutes to facilitate the incorporation of gramicidin monomers into the bilayer leaflets.

4. Electrophysiological Recording:

  • Connect the electrodes to the headstage of the patch-clamp amplifier. The cis side is typically connected to the headstage (command), and the trans side is held at ground.

  • Apply a constant holding potential (e.g., +100 mV) across the bilayer.[11]

  • Record the resulting current. The spontaneous, transient dimerization of two gramicidin monomers will result in step-like increases in current, representing the opening of a single channel. The subsequent dissociation will cause the current to return to baseline.[11]

5. Data Analysis:

  • Filter the recorded data to reduce noise (e.g., with a 1 kHz low-pass filter).[11]

  • Generate an all-points histogram of the current trace. The peaks in the histogram correspond to the baseline (no channels open) and the current levels for one, two, or more open channels.[11]

  • The single-channel conductance (γ) can be calculated using Ohm's law: γ = I/V, where I is the single-channel current amplitude and V is the applied voltage.

  • The channel lifetime (τ) is determined by measuring the duration of each opening event and fitting the distribution of these durations to an exponential function.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_lipids Prepare Lipid Solution form_bilayer Form Planar Lipid Bilayer prep_lipids->form_bilayer prep_gB Prepare gB Stock Solution add_gB Incorporate This compound prep_gB->add_gB prep_buffer Prepare Electrolyte Buffer prep_buffer->form_bilayer form_bilayer->add_gB apply_voltage Apply Voltage & Record Current add_gB->apply_voltage filter_data Filter Raw Data apply_voltage->filter_data build_hist Build All-Points Histogram filter_data->build_hist calc_params Calculate Conductance & Lifetime build_hist->calc_params

Caption: Experimental workflow for single-channel recording of this compound.

troubleshooting_guide start Problem: Inconsistent Channel Properties incorp_method What is the incorporation method? start->incorp_method aqueous Aqueous Addition incorp_method->aqueous cosol Cosolubilization incorp_method->cosol check_solvent Check Solvent Type: Does it partition into the membrane (e.g., Chloroform)? aqueous->check_solvent check_lipids Check Lipid Composition: - Bilayer Thickness Mismatch? - High Intrinsic Curvature (e.g., DOPE)? - Incorrect pH for charged lipids? aqueous->check_lipids cosol->check_lipids

Caption: Troubleshooting logic for inconsistent this compound channel behavior.

mechanism_diagram cluster_cause Initial Conditions cluster_effect Mechanism cluster_outcome Experimental Outcome solvent_history Solvent History (e.g., Ethanol vs. TFE) gb_conformation Affects gB Conformation PRIOR to Incorporation solvent_history->gb_conformation Can select for different non-channel conformers[12] direct_solvent Direct Solvent Effect (e.g., Chloroform in bath) bilayer_props Alters Physical Bilayer Properties direct_solvent->bilayer_props Partitions into membrane[1] lipid_env Lipid Environment (e.g., Thickness, Curvature) lipid_env->bilayer_props Primary determinant[3] channel_props Altered Channel Properties (Lifetime, Conductance) gb_conformation->channel_props May affect incorporation efficiency bilayer_props->channel_props Modulates Monomer-Dimer Equilibrium[8]

References

reducing seal degradation in Gramicidin perforated patch clamp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with seal degradation in Gramicidin perforated patch clamp experiments.

Troubleshooting Guides

Issue: Unstable or deteriorating giga-seal after formation.

Possible Causes and Solutions

CauseSolution
Gramicidin at the pipette tip during seal formation Use the back-filling technique. Fill the very tip of the pipette with gramicidin-free internal solution and then back-fill with the gramicidin-containing solution. This prevents the antibiotic from interfering with the initial glass-membrane seal.[1][2]
Inappropriate Gramicidin Concentration Optimize the gramicidin concentration. While typical concentrations range from 20-50 µg/mL, some experiments may require higher concentrations (e.g., 80-100 µg/mL).[1][2] Start with a lower concentration and gradually increase if perforation is too slow, while monitoring seal stability.
Mechanical Instability Ensure the entire patch clamp rig is mechanically stable. Check for vibrations, loose components on the micromanipulator, and drift in the pipette holder.[3] Secure all cables and tubing to prevent them from pulling on the headstage.
Temperature Fluctuations Maintain a stable recording temperature. Temperature changes can cause mechanical drift and affect membrane fluidity, leading to seal instability.[4] A temperature of 24-25°C may improve perforation success.[1]
Poor Cell Health Use healthy, viable cells with clear, smooth membranes. Avoid cells with blebs or irregular shapes, as they are more likely to form unstable seals.
Incompatible Pipette Shape Use pipettes with a short taper. This geometry can contribute to more stable seals.[4]
Issue: Difficulty achieving a high-resistance giga-seal.

Possible Causes and Solutions

CauseSolution
Incorrect Osmolarity of Solutions The osmolarity of the internal (pipette) solution should be slightly lower (hypo-osmotic) than the external (bath) solution. A difference of 10-20 mOsm is often recommended (e.g., 290 mOsm internal vs. 310 mOsm external).[3][5]
Pipette Tip Issues Use pipettes with a resistance of 3-5 MΩ for cells that are 15-20 µm in diameter.[3] Ensure the pipette tip is clean and fire-polished.
Inadequate Suction Apply gentle, steady negative pressure to the pipette to facilitate seal formation. Avoid abrupt or excessive suction, which can rupture the membrane.
Presence of Gramicidin at the Tip As mentioned previously, ensure the pipette tip is free of gramicidin during the initial seal formation by using the back-filling technique.[1][2]

Frequently Asked Questions (FAQs)

Q1: How long should I wait for the gramicidin to perforate the membrane?

A1: Gramicidin perforation is a slow process, typically taking around 20 minutes to achieve a stable access resistance.[2] In some cases, it can take longer, up to an hour or more.[6] It is crucial to monitor the access resistance continuously to determine when the perforation is complete and the recording can begin.

Q2: What is the best solvent to dissolve gramicidin?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing gramicidin stock solutions.[1] It is important to use high-quality, anhydrous DMSO to ensure the gramicidin dissolves properly.

Q3: Can I reuse my gramicidin stock solution?

A3: It is highly recommended to prepare fresh gramicidin stock solution for each day of experiments.[1] Gramicidin in solution can degrade over time, leading to inconsistent perforation and potential seal instability.

Q4: My seal is stable, but the access resistance is not decreasing. What should I do?

A4: If the access resistance remains high after a prolonged period (e.g., over 30-40 minutes), it could indicate a problem with the gramicidin solution or its diffusion to the pipette tip. Consider the following:

  • Gramicidin Concentration: The concentration may be too low for the cell type you are using. You might need to cautiously increase the concentration.

  • Gramicidin Activity: Ensure your gramicidin stock is fresh and was prepared correctly.

  • Pipette Filling: If you front-filled too much gramicidin-free solution, the diffusion of gramicidin to the tip might be significantly delayed.[6]

Q5: How can I confirm that I have a perforated patch and not a whole-cell configuration?

A5: One common method is to include a fluorescent dye (like Lucifer Yellow) or a large molecule in your pipette solution that cannot pass through the gramicidin pores. After the experiment, you can check if the cell is filled with the dye. If it is, the membrane likely ruptured, and you were in whole-cell mode. Another approach is to observe the reversal potential of chloride currents, as gramicidin pores are impermeable to chloride ions.[7][8]

Experimental Protocols

Protocol 1: Preparation of Gramicidin Stock Solution
  • Weigh out a small amount of gramicidin D powder (e.g., 10 mg) using a high-precision balance.

  • Dissolve the gramicidin in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 20 mg/mL).

  • Vortex the solution vigorously and briefly sonicate if necessary to ensure the gramicidin is fully dissolved.

  • Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles. It is best to prepare fresh stock solution daily.[1]

Protocol 2: Pipette Back-filling for Perforated Patch
  • Prepare your internal solution without gramicidin.

  • Prepare a second internal solution containing the desired final concentration of gramicidin (e.g., 50 µg/mL) by diluting the stock solution. Sonicate the final solution briefly before use.

  • Dip the tip of your patch pipette into the gramicidin-free internal solution for a few seconds to fill the very tip.

  • Carefully back-fill the rest of the pipette with the gramicidin-containing internal solution, avoiding the introduction of air bubbles.[1][2]

  • The pipette is now ready for use. Proceed to form a giga-seal as you would for conventional patch clamping.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_patch Patching Procedure cluster_troubleshoot Troubleshooting prep_gramicidin Prepare Fresh Gramicidin Stock prep_internal Prepare Internal Solutions (with and without Gramicidin) prep_gramicidin->prep_internal backfill Back-fill Pipette prep_internal->backfill pull_pipette Pull Pipette (3-5 MΩ) pull_pipette->backfill approach Approach Cell backfill->approach seal Form Giga-seal (>1 GΩ) approach->seal monitor Monitor Access Resistance seal->monitor unstable_seal Unstable Seal? seal->unstable_seal record Record Data monitor->record no_perforation No Perforation? monitor->no_perforation unstable_seal->backfill Check Back-filling & Gramicidin Conc. no_perforation->prep_gramicidin Check Gramicidin Activity & Conc. Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Seal Degradation cause1 Gramicidin at Tip start->cause1 cause2 Mechanical Instability start->cause2 cause3 Incorrect Osmolarity start->cause3 cause4 Poor Cell Health start->cause4 sol1 Use Back-filling Technique cause1->sol1 sol2 Isolate from Vibrations cause2->sol2 sol3 Adjust Solution Osmolarity cause3->sol3 sol4 Select Healthy Cells cause4->sol4

References

Technical Support Center: Gramicidin B Liposomal Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and efficient incorporation of Gramicidin B into liposomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the preparation and characterization of this compound-containing liposomes.

Q1: I am observing low incorporation efficiency of this compound into my liposomes. What are the potential causes and how can I improve it?

A1: Low incorporation efficiency is a common challenge. Several factors can influence the amount of this compound that integrates into the lipid bilayer. Here are the key aspects to consider and troubleshoot:

  • Lipid Composition: The composition of your liposomes is critical.

    • Membrane Fluidity: this compound incorporation is favored in more fluid membranes. If your lipid formulation is too rigid, the peptide will have difficulty inserting. Consider using lipids with a lower phase transition temperature (Tm) or a higher degree of unsaturation.

    • Cholesterol Content: Cholesterol modulates membrane fluidity. While it can increase stability, excessive amounts (e.g., above 30-40 mol%) can increase rigidity and hinder this compound incorporation. A balanced cholesterol concentration of around 30 mol% is often a good starting point to balance stability and peptide incorporation.

    • Anionic Lipids: The inclusion of negatively charged lipids, such as phosphatidylglycerol (PG) or cardiolipin (CL), can enhance the initial electrostatic interaction with the cationic residues of this compound, potentially leading to higher incorporation rates.

  • Preparation Method: The thin-film hydration method is widely used, but optimization is key.

    • Incomplete Solubilization: Ensure that both the lipids and this compound are fully dissolved in the organic solvent before creating the lipid film.

    • Uneven Lipid Film: A thin, even lipid film is crucial for efficient hydration and liposome formation. Uneven films can lead to incomplete hydration and lower encapsulation.

    • Hydration Conditions: The hydration buffer should be added at a temperature above the Tm of all lipid components to ensure the bilayers are in a fluid state, which facilitates peptide insertion.

  • This compound Aggregation: this compound can self-aggregate in aqueous solutions, which prevents its incorporation into the liposome membrane. Ensure that the peptide is properly solubilized, often in an organic solvent like ethanol, before being introduced to the lipids.

Q2: How can I confirm that this compound is incorporated into the liposome bilayer and not just adsorbed to the surface?

A2: Differentiating between incorporated and surface-adsorbed peptide is crucial. A combination of techniques is recommended:

  • Washing/Purification: Thoroughly wash the liposome preparation to remove any non-incorporated or loosely bound peptide. Techniques like size exclusion chromatography (SEC) or dialysis are effective for separating liposomes from free peptide.

  • Fluorescence Spectroscopy:

    • Tryptophan Fluorescence: this compound contains tryptophan residues, which are intrinsically fluorescent. The fluorescence emission spectrum of tryptophan is sensitive to its local environment. A blue shift in the emission maximum is typically observed when the peptide moves from an aqueous environment to the hydrophobic interior of the lipid bilayer.

    • Fluorescence Quenching Assays: Using membrane-impermeant quenchers can help determine if the tryptophan residues are exposed to the aqueous phase (surface-adsorbed) or shielded within the bilayer (incorporated).

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide information about the secondary structure of this compound. A conformational change upon interaction with liposomes can be indicative of membrane incorporation.

Q3: My liposome suspension is showing signs of aggregation after incorporating this compound. What could be the cause and how can I prevent it?

A3: Aggregation can be caused by several factors related to the incorporation of a membrane peptide:

  • Surface Charge Neutralization: The introduction of the positively charged this compound can neutralize the surface charge of anionic liposomes, reducing electrostatic repulsion between them and leading to aggregation.

  • Hydrophobic Interactions: Exposed hydrophobic regions of improperly incorporated or aggregated peptides on the liposome surface can lead to hydrophobic interactions between vesicles.

  • Solutions:

    • Optimize Peptide-to-Lipid Ratio: Using an excessively high concentration of this compound can promote aggregation. Experiment with lower peptide-to-lipid ratios.

    • Inclusion of PEGylated Lipids: Incorporating a small percentage (e.g., 1-5 mol%) of PEGylated lipids (lipids conjugated to polyethylene glycol) can create a steric barrier on the liposome surface, preventing aggregation.

    • Extrusion: Passing the liposome suspension through polycarbonate membranes of a defined pore size (extrusion) can help to break up aggregates and produce a more homogenous population of vesicles.

Q4: Can the choice of organic solvent used in the thin-film hydration method affect this compound incorporation?

A4: Yes, the organic solvent can influence the conformation of this compound, which in turn can affect its ability to incorporate into the lipid bilayer. It is important to use a solvent system (e.g., chloroform/methanol) that fully solubilizes both the lipids and the peptide to ensure a homogenous mixture for film formation. Residual solvent in the final preparation should be minimized by thorough drying of the lipid film under vacuum, as it can affect membrane integrity.

Data Summary

The following tables summarize quantitative data on the factors influencing peptide incorporation into liposomes.

Table 1: Effect of Cholesterol on Liposome Properties and Encapsulation Efficiency

Cholesterol (mol%)Average Liposome Size (nm)Encapsulation Efficiency (%)Reference
030.1 ± 0.488
10-85
20-85
30-72
5051.6 ± 0.172

Note: Encapsulation efficiency data is for a model drug (THC) but illustrates the general trend of cholesterol's impact.

Table 2: Influence of Anionic Lipids on Peptide-Liposome Interactions

Lipid CompositionPeptide Binding/AdsorptionLeakage InductionReference
Zwitterionic (e.g., POPC)LowLow
Anionic (e.g., with POPG)HighHigh

Note: This table illustrates the general principle that anionic lipids enhance the interaction of cationic peptides with liposomes.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing liposomes incorporating this compound.

Materials:

  • Lipids (e.g., DPPC, Cholesterol, DPPG)

  • This compound

  • Organic Solvent (e.g., Chloroform/Methanol 2:1 v/v)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder and polycarbonate membranes (optional)

Procedure:

  • Lipid and Peptide Solubilization: Dissolve the desired lipids and this compound in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation but does not degrade the components. Rotate the flask and apply a vacuum to evaporate the solvent, resulting in the formation of a thin, uniform lipid-peptide film on the inner surface of the flask.

  • Drying: Continue to apply the vacuum for at least 2 hours (or overnight) to ensure the complete removal of any residual organic solvent.

  • Hydration: Add the hydration buffer, pre-heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm, to the flask containing the dry film.

  • Vesicle Formation: Agitate the flask to hydrate the lipid-peptide film. This can be done by gentle swirling or vortexing. The lipid film will swell and detach from the flask wall to form multilamellar vesicles (MLVs).

  • (Optional) Sizing: For a more uniform size distribution, the liposome suspension can be subjected to extrusion. This involves passing the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

Protocol 2: Quantification of this compound Incorporation by HPLC

This protocol outlines the quantification of this compound in liposomes using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound-liposome suspension

  • Mobile Phase (e.g., Acetonitrile/Water with additives like TFA)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • C18 reverse-phase HPLC column

  • Solvents for liposome disruption (e.g., Methanol or a Chloroform/Methanol mixture)

  • Centrifugal filter units (for separating free from encapsulated peptide)

Procedure:

  • Separation of Free Peptide: Separate the non-incorporated this compound from the liposomes. This can be achieved by centrifuging the liposome suspension through a centrifugal filter unit with a molecular weight cutoff that retains the liposomes while allowing the free peptide to pass through.

  • Quantification of Free Peptide: Analyze the filtrate containing the free this compound by HPLC to determine its concentration.

  • Quantification of Total Peptide: Take an aliquot of the original, unseparated liposome suspension. Disrupt the liposomes by adding a solvent like methanol to release the incorporated this compound. Analyze this total peptide concentration by HPLC.

  • Calculation of Incorporation Efficiency: The incorporation efficiency (IE) can be calculated using the following formula:

    IE (%) = [(Total Peptide - Free Peptide) / Total Peptide] x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Analysis start Dissolve Lipids & this compound in Organic Solvent film Form Thin Film (Rotary Evaporation) start->film dry Dry Film (Vacuum) film->dry hydrate Hydrate Film (Aqueous Buffer) dry->hydrate extrude Extrude for Uniform Size hydrate->extrude separate Separate Free Peptide (e.g., SEC, Dialysis) extrude->separate characterize Characterize Liposomes (DLS, Fluorescence, CD) extrude->characterize quantify Quantify Incorporated Peptide (e.g., HPLC) separate->quantify

Caption: Workflow for this compound Liposome Preparation and Analysis.

troubleshooting_logic cluster_solutions1 Lipid Composition Solutions cluster_solutions2 Preparation Method Solutions cluster_solutions3 Peptide Aggregation Solution problem Low this compound Incorporation cause1 Lipid Composition Issue problem->cause1 cause2 Preparation Method Flaw problem->cause2 cause3 Peptide Aggregation problem->cause3 solution1a Increase Membrane Fluidity (Lower Tm Lipids) cause1->solution1a solution1b Optimize Cholesterol (e.g., ~30 mol%) cause1->solution1b solution1c Add Anionic Lipids (e.g., PG, CL) cause1->solution1c solution2a Ensure Complete Solubilization cause2->solution2a solution2b Create Uniform Lipid Film cause2->solution2b solution2c Hydrate Above Tm cause2->solution2c solution3a Ensure Proper Peptide Solubilization cause3->solution3a

Caption: Troubleshooting Logic for Low this compound Incorporation.

Validation & Comparative

A Comparative Guide to Potassium Ionophores: Gramicidin B vs. Valinomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely utilized potassium ionophores, Gramicidin B and Valinomycin. It details their distinct mechanisms of action, performance characteristics supported by experimental data, and standardized protocols for evaluating their efficacy.

Introduction and Structural Overview

Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes. Gramicidin and Valinomycin are two of the most well-characterized ionophores, both demonstrating a preference for potassium (K⁺) ions but operating via fundamentally different mechanisms.

This compound is a linear polypeptide antibiotic consisting of 15 alternating L- and D-amino acids.[1][2] It is part of the natural gramicidin mixture, which also includes gramicidin A and C. This compound differs from the more common gramicidin A by the substitution of Tryptophan at position 11 with Phenylalanine.[2][3] This hydrophobic nature allows it to readily insert into lipid bilayers.[1]

Valinomycin is a cyclic dodecadepsipeptide, meaning its 36-membered ring structure is composed of 12 alternating amino acids and esters.[4][5] This structure features a hydrophilic core lined with carbonyl groups, ideal for coordinating a potassium ion, and a hydrophobic exterior composed of isopropyl and methyl groups, which allows it to dissolve in the lipid membrane.[4][6]

Mechanism of Action: Channel vs. Carrier

The most significant distinction between gramicidin and valinomycin lies in their method of ion transport. Gramicidin functions as a channel-former , while valinomycin acts as a mobile ion carrier .[7]

  • This compound (Channel Formation): Two gramicidin monomers, one in each leaflet of the lipid bilayer, associate (dimerize) head-to-head to form a transmembrane β-helical pore.[2][8] This pore, approximately 4 Å in diameter, creates a continuous hydrophilic pathway through the membrane, allowing for the passive diffusion of monovalent cations down their electrochemical gradient.[8]

  • Valinomycin (Carrier Mechanism): Valinomycin functions as a molecular shuttle. It first binds a K⁺ ion at one membrane interface, enclosing it within its central cavity.[9] The exterior of the K⁺-valinomycin complex is lipophilic, enabling it to diffuse across the hydrophobic core of the membrane.[6] Upon reaching the other side, it releases the K⁺ ion and the uncomplexed ionophore diffuses back to repeat the cycle.[9][10] Recent studies suggest this process involves the formation of an ion pair between the valinomycin-K⁺ complex and a counter-anion to facilitate entry into the hydrophobic membrane core.[11][12]

G Figure 1: Mechanisms of K⁺ Transport cluster_gramicidin This compound: Channel Formation cluster_valinomycin Valinomycin: Mobile Carrier gram1_initial Monomer 1 channel Dimeric Channel gram1_initial->channel Dimerization val_initial Valinomycin gram2_initial Monomer 2 gram2_initial->channel ion_out_g K⁺ channel->ion_out_g Exits Channel ion_in_g K⁺ ion_in_g->channel Enters Channel val_complex Val-K⁺ Complex val_initial->val_complex Binds K⁺ val_final Valinomycin val_complex->val_final Translocates & Releases K⁺ val_final->val_initial Returns ion_out_v K⁺ val_final->ion_out_v ion_in_v K⁺ ion_in_v->val_complex G Figure 2: Workflow for Fluorescence-Based Ion Flux Assay start Start prep_liposomes 1. Liposome Preparation (e.g., Extrusion) start->prep_liposomes load_dye 2. Encapsulate Fluorescent Dye (e.g., ACMA, a pH-sensitive dye) prep_liposomes->load_dye create_gradient 3. Create Ion Gradient (High internal K⁺, Low external K⁺) load_dye->create_gradient setup_assay 4. Dilute Liposomes into Cuvette/Microplate create_gradient->setup_assay baseline 5. Measure Baseline Fluorescence setup_assay->baseline add_ionophore 6. Add Ionophore (this compound or Valinomycin) baseline->add_ionophore measure_flux 7. Monitor Fluorescence Change (Quenching indicates K⁺ efflux / H⁺ influx) add_ionophore->measure_flux analyze 8. Data Analysis (Calculate initial rate of flux) measure_flux->analyze end End analyze->end

References

Gramicidin B vs. Vancomycin: A Comparative Efficacy Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Gramicidin B and the glycopeptide antibiotic vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections detail their mechanisms of action, comparative in vitro activity, and the experimental protocols used to derive these findings, offering valuable insights for antimicrobial research and development.

Executive Summary

Vancomycin remains a cornerstone in the treatment of severe MRSA infections. However, the emergence of strains with reduced susceptibility necessitates the exploration of alternative antimicrobial agents. This compound, a component of the Gramicidin D complex, presents a potential alternative due to its distinct mechanism of action. This guide synthesizes available data to compare the anti-MRSA efficacy of these two compounds. While direct comparative studies on this compound are limited, data from studies on Gramicidin S and the Gramicidin D complex provide valuable insights into its potential efficacy.

Mechanism of Action

The fundamental difference in the antimicrobial action of this compound and vancomycin lies in their cellular targets.

This compound: As a channel-forming ionophore, this compound disrupts the integrity of the bacterial cell membrane. It inserts itself into the lipid bilayer, creating pores that allow for the uncontrolled passage of monovalent cations. This leads to the dissipation of the transmembrane ion potential, ultimately resulting in cell death. This mechanism is characteristic of the gramicidin family of peptides.

Vancomycin: In contrast, vancomycin inhibits cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation steps of cell wall biosynthesis, weakening the cell wall and leading to lysis.

cluster_gramicidin This compound Mechanism of Action cluster_vancomycin Vancomycin Mechanism of Action GramB This compound Membrane Bacterial Cell Membrane GramB->Membrane Inserts into Pore Ion Channel Formation Membrane->Pore Dimerizes to form IonFlux Uncontrolled Cation Efflux Pore->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization CellDeath_G Bacterial Cell Death Depolarization->CellDeath_G Vanc Vancomycin Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Vanc->Precursor Binds to Binding Binding to D-Ala-D-Ala Precursor->Binding Inhibition Inhibition of Transglycosylation and Transpeptidation Binding->Inhibition CellWall Weakened Cell Wall Inhibition->CellWall CellDeath_V Bacterial Cell Death CellWall->CellDeath_V cluster_workflow Broth Microdilution Workflow A Prepare serial two-fold dilutions of antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. B Inoculate each well with a standardized MRSA suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate at 35-37°C for 16-20 hours. B->C D Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. C->D cluster_workflow Time-Kill Assay Workflow A Prepare tubes of broth containing the antibiotic at various multiples of the MIC (e.g., 1x, 2x, 4x MIC). B Inoculate tubes with a standardized MRSA suspension (e.g., 10^6 CFU/mL). A->B C Incubate at 37°C with shaking. B->C D At specified time points (e.g., 0, 2, 4, 8, 24h), remove aliquots, perform serial dilutions, and plate on agar. C->D E Incubate plates and count colonies to determine viable CFU/mL at each time point. D->E cluster_workflow Murine Skin Infection Model Workflow A Induce a full-thickness skin wound on the dorsum of the mouse. B Inoculate the wound with a standardized MRSA suspension. A->B C Administer treatment (e.g., topically or systemically) at specified intervals. B->C D Monitor wound size and bacterial load in the tissue over time. C->D cluster_workflow Murine Sepsis Model Workflow A Inject a lethal or sub-lethal dose of MRSA intravenously or intraperitoneally into mice. B Administer treatment at specified time points post-infection. A->B C Monitor survival rates over a period of several days. B->C D Alternatively, sacrifice animals at defined time points to determine bacterial load in organs (e.g., spleen, liver). B->D

Comparative Analysis of Gramicidin B and Alamethicin Channel Properties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the ion channel properties of two well-studied peptide antibiotics: Gramicidin B and Alamethicin. Both serve as canonical models for understanding the biophysical principles of ion transport across lipid membranes, yet they achieve this function through fundamentally different structural and mechanistic paradigms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview supported by experimental data.

Introduction to this compound and Alamethicin

This compound is a naturally occurring linear pentadecapeptide antibiotic produced by the soil bacterium Bacillus brevis.[1] It is a minor component of the commercial antibiotic Gramicidin D, which is predominantly composed of Gramicidin A (80-85%), along with this compound (6%) and C (14%).[1][2] The primary sequence of this compound is notable for its alternating L- and D-amino acids, which facilitates the formation of a unique β-helical structure.[1] It differs from the more common Gramicidin A only at position 11, where a phenylalanine resides instead of a tryptophan.[1][3][4] The functional channel is formed by the head-to-head dimerization of two monomers across the lipid bilayer.

Alamethicin is a 20-residue peptide antibiotic produced by the fungus Trichoderma viride.[5] It belongs to the peptaibol family, characterized by the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[5] Unlike gramicidin, alamethicin forms channels as a voltage-dependent aggregate of α-helical monomers.[5][6][7] The number of monomers in the aggregate is variable, leading to channels with multiple distinct conductance levels, often described by the "barrel-stave" model where the peptide helices form the staves of a pore.[7][8]

Comparative Data on Channel Properties

The functional characteristics of ion channels formed by this compound and Alamethicin show stark differences in conductance, gating, and stability. The following tables summarize key quantitative data from single-channel recording experiments.

Table 1: Single-Channel Conductance
ParameterThis compoundAlamethicin
Conductance Behavior Single, well-defined conductance stateMultiple, discrete conductance levels
Typical Conductance (1M KCl) ~4-7 pS[9] (Note: Significant difference from Gramicidin A reported)[3]Variable levels, e.g., Level 1, 2, 3, etc.[10] (Specific values depend on conditions and number of monomers)
Dependence on Lipid Conductance is relatively constant across different lipids[11]The conductance value of each level is largely independent of lipid composition[10]
Table 2: Ion Selectivity
ParameterThis compoundAlamethicin
Primary Selectivity Monovalent Cations[2][4]Primarily Cations[11]
Selectivity Sequence H⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺[2]K⁺, Na⁺
Anion Permeability Impermeable to anionsCan exhibit anion selectivity under specific ionic strength conditions[12]
Blockers Divalent cations (e.g., Ca²⁺)[2]Not typically blocked by divalent cations
Table 3: Channel Kinetics and Gating
ParameterThis compoundAlamethicin
Formation Mechanism Monomer ↔ Dimer Association/DissociationVoltage-dependent Monomer Aggregation
Mean Channel Lifetime Varies significantly with lipid environment (e.g., 143 ms in DOPS:DOPE to 486 ms in DOPS:DOPC)[13][14]Highly variable; can be transient (<1 min) or persistent depending on the specific alamethicin isoform and conditions[8]
Voltage Gating Not intrinsically voltage-gated[15] (though analogs can be engineered to be)[15][16]Strongly voltage-dependent; channel formation is induced by an applied transmembrane potential[5][6][7][17][18]

Key Structural and Mechanistic Differences

The distinct properties of this compound and Alamethicin channels arise from their different molecular structures and mechanisms of pore formation.

ChannelFormation cluster_gramicidin This compound: Dimerization cluster_alamethicin Alamethicin: Aggregation g_mono1 Monomer 1 g_dimer Dimeric Channel Single Conductance Level g_mono1->g_dimer:f0 Association g_mono2 Monomer 2 g_mono2->g_dimer:f0 g_dimer:f0->g_mono1 Dissociation a_mono Monomers (n) a_agg Barrel-Stave Aggregate Multiple Conductance Levels a_mono->a_agg:f0 Aggregation voltage Applied Voltage voltage->a_agg:f0 Induces

Caption: Channel formation mechanisms for this compound (dimerization) and Alamethicin (aggregation).

This compound forms a stable pore via the dimerization of two β-helical monomers. This structure presents a well-defined, continuous pore lined by the peptide backbone, resulting in a single primary conductance state. The channel's lifetime is dictated by the stability of this dimer, which is highly sensitive to the physical properties of the surrounding lipid bilayer, such as thickness, curvature, and elasticity.[13][14][19]

Alamethicin , in contrast, exists as monomers in the membrane at rest. Upon application of a sufficient transmembrane voltage, these α-helical monomers insert into the membrane and aggregate to form a pore.[6] The channel exhibits multiple conductance levels because the number of monomers comprising the aggregate can fluctuate, leading to dynamic changes in pore size.[6][10] This voltage-dependent insertion and aggregation is the basis of its function as a voltage-gated channel.[18]

Experimental Protocols

The characterization of this compound and Alamethicin channel properties relies heavily on single-channel electrical recordings. The planar lipid bilayer (BLM) technique is a common and powerful method for these measurements.

Protocol: Single-Channel Recording using a Planar Lipid Bilayer
  • Apparatus Setup : A typical setup consists of two Teflon chambers separated by a thin partition with a small aperture (25-100 µm). Each chamber is filled with an electrolyte solution (e.g., 1.0 M KCl, buffered to a specific pH). Ag/AgCl electrodes are placed in each chamber to apply a voltage and measure current.

  • Bilayer Formation : A lipid solution (e.g., diphytanoylphosphatidylcholine, DPhPC, in n-decane) is painted across the aperture to form a thick film. Over several minutes, the solvent drains into the Plateau-Gibbs border, leading to the spontaneous thinning of the film into a solvent-free, bimolecular lipid membrane.[20] Membrane formation is monitored by measuring its capacitance until a stable value is reached.

  • Peptide Incorporation : A small aliquot of the peptide (Gramicidin or Alamethicin) dissolved in a suitable solvent (e.g., ethanol) is added to one or both chambers. The peptides spontaneously partition into the lipid bilayer.

  • Voltage Clamp and Data Acquisition : A voltage-clamp amplifier is used to hold the transmembrane potential at a desired value and to record the ionic current flowing through the membrane.[21] For gramicidin, a constant voltage is applied. For alamethicin, voltage steps are often used to induce channel formation.

  • Single-Channel Analysis : The output current is filtered and digitized. Single-channel events appear as discrete, step-like changes in current. Analysis of these recordings yields information on single-channel conductance (amplitude of the current step), channel lifetime (duration of the open state), and ion selectivity (by measuring currents with different ions in the chambers).

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Electrolyte & Lipid Solutions B Assemble BLM Chambers & Electrodes A->B C Paint Aperture to Form Bilayer B->C D Monitor Capacitance until Stable C->D E Add Peptide (Gramicidin/Alamethicin) D->E F Apply Voltage & Record Current E->F G Filter & Digitize Signal F->G H Identify Single-Channel Events G->H I Calculate Conductance, Lifetime, Selectivity H->I

Caption: Experimental workflow for single-channel recording using a planar lipid bilayer system.

Summary of Key Distinctions

The fundamental differences between these two model channels provide unique insights into the principles of membrane protein function.

Comparison cluster_gramicidin This compound cluster_alamethicin Alamethicin center Key Differentiators g_struct Structure: β-Helical Dimer center->g_struct g_conduct Conductance: Single Level center->g_conduct g_gate Gating: Voltage-Independent center->g_gate g_life Lifetime: Lipid-Dependent Dimer Stability center->g_life a_struct Structure: α-Helical Aggregate center->a_struct a_conduct Conductance: Multi-Level center->a_conduct a_gate Gating: Voltage-Dependent center->a_gate a_life Lifetime: Dynamic Aggregate Stability center->a_life

Caption: Core distinguishing features between this compound and Alamethicin ion channels.

  • Structure vs. Function : Gramicidin's fixed dimeric structure leads to its simple, single-level conductance, making it an excellent model for studying ion permeation and lipid-protein interactions.[14][22] Alamethicin's dynamic, multi-subunit structure results in complex, multi-level conductance, establishing it as a prime model for voltage-gating and channel assembly.[18]

  • Gating Mechanism : The absence of intrinsic voltage gating in gramicidin highlights its mechanism of passive dimerization. In contrast, alamethicin provides a clear example of how an external electric field can drive the conformational changes and intermolecular associations required for channel opening.

  • Biological Relevance : While both are antibiotics, their different mechanisms of action—one forming stable pores (Gramicidin) and the other forming voltage-gated pores (Alamethicin)—illustrate diverse evolutionary strategies for disrupting the membrane potential of target cells.

References

Validating the Purity of Synthetic Gramicidin B: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like Gramicidin B is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for validating the purity of synthetic this compound, supported by experimental protocols and data.

This compound, a component of the Gramicidin D complex, is a linear pentadecapeptide antibiotic.[1] Its synthesis, typically through solid-phase peptide synthesis (SPPS), can introduce various impurities, including deletion sequences, insertion sequences, and incompletely removed protecting groups.[2][3] Accurate and robust analytical methods are therefore essential to characterize the final product and ensure its safety and efficacy.

Comparison of Purity Validation Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become a cornerstone for the analysis of synthetic peptides due to its high sensitivity and specificity.[4] However, other methods like High-Performance Liquid Chromatography (HPLC) with UV detection remain valuable for routine quality control. The following table provides a comparative overview of these techniques for the purity analysis of synthetic this compound.

FeatureMass Spectrometry (LC-MS/MS)HPLC-UV
Primary Function Identification and quantification of the target peptide and its impurities based on mass-to-charge ratio. Provides structural information.Separation and quantification of the target peptide and impurities based on their physicochemical properties (e.g., hydrophobicity).
Specificity Very high; can distinguish between peptides with single amino acid substitutions (e.g., Gramicidin A, B, and C).Moderate to high; resolution depends on the column and mobile phase. Co-elution of impurities with similar properties can occur.
Sensitivity High (picomole to femtomole range).Moderate (nanomole to picomole range).
Impurity Identification Excellent; provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[2][3]Limited; identifies impurities based on retention time relative to the main peak. Does not provide structural information.
Quantitative Accuracy Good; requires appropriate internal standards for best accuracy.Excellent; well-established for quantitative analysis.
Throughput Moderate; depends on the complexity of the sample and the chromatographic method.High; suitable for routine analysis of multiple samples.
Cost High initial instrument cost and maintenance.Lower initial instrument cost and maintenance.
Limitations Ion suppression effects can occur, particularly with certain mobile phase additives like trifluoroacetic acid (TFA).[2]Cannot identify unknown impurities or confirm the mass of the target peptide.

Experimental Protocols

Mass Spectrometry-Based Purity Validation

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Purity

This protocol outlines a general procedure for the purity analysis of synthetic this compound using LC-MS/MS. Optimization of chromatographic conditions may be required based on the specific impurities present and the LC system used.

a. Sample Preparation:

  • Dissolve the synthetic this compound sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase (e.g., 95% water with 0.1% formic acid) to a final concentration of 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 60% B over 20-30 minutes, followed by a wash at 95% B and re-equilibration at 5% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Acquire full scan MS data to detect all ions and MS/MS data on the most abundant precursor ions to identify impurities.

c. Data Analysis:

  • Extract the ion chromatogram for the theoretical mass-to-charge ratio (m/z) of this compound.

  • Integrate the peak area of this compound and any detected impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

  • Analyze the MS/MS spectra of impurity peaks to identify their structures, such as deletion or insertion sequences.

2. MALDI-TOF MS Protocol for Rapid Quality Control of this compound

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid technique for confirming the molecular weight of the synthesized peptide.

a. Sample Preparation:

  • Prepare a saturated matrix solution. A common matrix for peptides is α-cyano-4-hydroxycinnamic acid (CHCA) dissolved in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Mix the diluted this compound sample (approximately 10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

b. MALDI-TOF MS Instrument Settings:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion, reflectron mode for higher mass accuracy.

  • Laser: Nitrogen laser (337 nm).

  • Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.

c. Data Analysis:

  • Acquire the mass spectrum of the sample.

  • Compare the observed monoisotopic mass of the main peak with the calculated theoretical mass of this compound.

  • The presence of a single major peak corresponding to the correct molecular weight indicates a high-purity product. Impurities may be visible as smaller peaks at different m/z values.

Alternative Purity Validation Method

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used method for determining the purity of synthetic peptides.

a. Sample Preparation:

  • Prepare the this compound sample as described for LC-MS/MS analysis.

b. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Similar gradient profile as for LC-MS.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

c. Data Analysis:

  • Integrate the peak area of the main this compound peak and all impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis dissolve Dissolve Synthetic This compound dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter lc_separation LC Separation (Reversed-Phase) filter->lc_separation Inject ms_detection MS Detection (ESI or MALDI) lc_separation->ms_detection tic Total Ion Chromatogram ms_detection->tic purity_calc Purity Calculation (% Area) tic->purity_calc impurity_id Impurity Identification (MS/MS) tic->impurity_id

Caption: Experimental workflow for this compound purity validation by LC-MS.

comparison_diagram cluster_ms Mass Spectrometry cluster_hplc HPLC-UV cluster_shared Shared Capabilities ms High Specificity (Mass-based) ms_id Impurity Identification (Structural Info) ms->ms_id separation Chromatographic Separation hplc High Quantitative Accuracy hplc_routine Routine QC (High Throughput) hplc->hplc_routine quantification Purity Quantification separation->quantification

Caption: Logical comparison of Mass Spectrometry and HPLC-UV for peptide purity.

Conclusion

The validation of synthetic this compound purity requires robust and reliable analytical methods. Mass spectrometry, particularly LC-MS/MS, offers unparalleled specificity and the ability to identify unknown impurities, making it an indispensable tool for comprehensive characterization. While HPLC-UV remains a valuable and cost-effective method for routine purity assessment, the detailed structural information provided by mass spectrometry is crucial for ensuring the quality and safety of synthetic peptide therapeutics. The choice of method will depend on the specific requirements of the analysis, from high-throughput quality control to in-depth characterization of impurities.

References

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